molecular formula C10H7F2N B1456712 7,8-Difluoro-2-methylquinoline CAS No. 1351515-97-3

7,8-Difluoro-2-methylquinoline

Cat. No.: B1456712
CAS No.: 1351515-97-3
M. Wt: 179.17 g/mol
InChI Key: GSJNGCGMUPTZON-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methylquinoline is a fluorinated organic compound that serves as a valuable synthon and key intermediate in medicinal chemistry and materials science research. While specific biological data for this exact compound is limited in the public domain, its core structure is recognized for its potential. Fluorinated quinolines are a significant class of compounds studied for developing new therapeutic agents due to the influence of fluorine atoms on a molecule's bioavailability, metabolic stability, and binding affinity. Researchers utilize this specific difluoro-substituted quinoline as a building block for synthesizing more complex molecules, such as styryl-substituted derivatives, which are investigated for their fluorescent properties and their ability to form complexes with metals like Zinc (Zn(II)) . These complexes are of high interest for applications in organic light-emitting devices (OLEDs) and as fluorescent sensors, as the fluorine atoms can help tune photophysical properties and improve electronic mobility . As a reagent, this compound offers researchers a versatile starting point for further functionalization at various positions on the quinoline ring system. All products are intended for research and laboratory use only. They are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJNGCGMUPTZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 7,8-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properties. The introduction of fluorine atoms into a molecular scaffold can profoundly influence metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in the development of novel pharmaceuticals and functional materials. Among these, 7,8-Difluoro-2-methylquinoline stands out as a key structural motif.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. Specifically, Proton (¹H) NMR spectroscopy provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a foundational resource for researchers, scientists, and drug development professionals. In the absence of a publicly available experimental spectrum, this guide leverages predictive methodologies, supported by empirical data from analogous structures and established principles of NMR spectroscopy, to provide a robust and scientifically grounded interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the current unavailability of a publicly accessible experimental ¹H NMR spectrum for this compound, a high-quality prediction was generated using advanced computational algorithms.[1][2][3] These predictive tools, which are trained on extensive databases of experimental data, provide a reliable foundation for spectral interpretation.[4]

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl group and the aromatic protons. The presence of two electron-withdrawing fluorine atoms on the carbocyclic ring significantly influences the chemical shifts and coupling patterns of the aromatic protons compared to the parent compound, 2-methylquinoline.[5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
CH₃~2.6Singlet-
H-3~7.2Doublet~8.5
H-4~8.0Doublet~8.5
H-5~7.5Doublet of doubletsJ(H5-H6) ≈ 9.0, J(H5-F7) ≈ 5.0
H-6~7.1Triplet of doubletsJ(H6-H5) ≈ 9.0, J(H6-F7) ≈ 9.0, J(H6-F8) ≈ 2.5

Note: These are predicted values and may vary slightly from experimental data.

Interpretation of the Predicted Spectrum
  • Methyl Protons (CH₃): The methyl group at the 2-position is predicted to appear as a sharp singlet at approximately 2.6 ppm. This is consistent with the typical chemical shift of a methyl group attached to an aromatic ring.

  • H-3 and H-4 Protons: These two protons on the pyridine ring form a simple AX spin system, appearing as two doublets. H-4 is expected to be significantly downfield (~8.0 ppm) due to the deshielding effect of the adjacent nitrogen atom. H-3 will likely resonate at a more upfield position (~7.2 ppm). The coupling constant between them, ³J(H3-H4), is predicted to be around 8.5 Hz, which is typical for ortho-coupling in a six-membered aromatic ring.

  • H-5 and H-6 Protons: The protons on the fluorinated carbocyclic ring exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

    • H-5: This proton is coupled to H-6 and the fluorine atom at position 7. Therefore, it is predicted to appear as a doublet of doublets. The larger coupling constant (~9.0 Hz) corresponds to the ortho-coupling with H-6 (³J(H5-H6)), while the smaller coupling (~5.0 Hz) is due to the meta-coupling with the fluorine at C7 (⁴J(H5-F7)).[8]

    • H-6: The signal for H-6 is anticipated to be the most complex, appearing as a triplet of doublets. It is coupled to H-5 (³J(H6-H5) ≈ 9.0 Hz), the fluorine at C7 (³J(H6-F7) ≈ 9.0 Hz), and the fluorine at C8 (⁴J(H6-F8) ≈ 2.5 Hz). The similar magnitude of the ortho-coupling to H-5 and the ortho-coupling to F-7 may lead to an apparent triplet, which is then further split by the smaller meta-coupling to F-8.

The Influence of Fluorine Substitution: A Deeper Dive

The presence of fluorine atoms at the 7 and 8 positions has a profound impact on the ¹H NMR spectrum, primarily through their strong electron-withdrawing inductive effects and their ability to engage in through-bond and through-space spin-spin coupling.[9][10]

  • Inductive Effects on Chemical Shifts: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density. This deshields the remaining protons, causing their signals to shift downfield compared to the non-fluorinated analogue, 2-methylquinoline. The effect is most pronounced for the protons closest to the fluorine substituents.

  • Proton-Fluorine (¹H-¹⁹F) Coupling: A key feature in the ¹H NMR spectra of fluorinated compounds is the observation of spin-spin coupling between protons and fluorine-19 nuclei.[11] The magnitude of these coupling constants (JHF) depends on the number of bonds separating the coupled nuclei and their dihedral angle.

    • Ortho-coupling (³JHF): The coupling between a proton and a fluorine atom on adjacent carbons is typically in the range of 6-10 Hz. In our predicted spectrum, this is observed for H-6 and F-7.

    • Meta-coupling (⁴JHF): The coupling between a proton and a fluorine atom separated by four bonds is generally smaller, around 0-3 Hz. This is seen in the predicted couplings for H-5 with F-7 and H-6 with F-8.

    • Para-coupling (⁵JHF): This coupling over five bonds is usually very small or not observed.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound, the following protocol provides a robust starting point.[12][13][14]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.[15]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical acquisition parameters include:
  • Pulse angle: 30-45 degrees
  • Spectral width: ~16 ppm (centered around 5-6 ppm)
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Molecular Structure and Spin System

To aid in the conceptualization of the molecular structure and the interactions between the protons, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

spin_coupling H3 H-3 H4 H-4 H3->H4 ³JHH H4->H3 ³JHH H5 H-5 H6 H-6 H5->H6 ³JHH F7 F-7 H5->F7 ⁴JHF H6->H5 ³JHH H6->F7 ³JHF F8 F-8 H6->F8 ⁴JHF

Caption: Predicted spin-spin coupling network in this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By integrating computational predictions with established spectroscopic principles and data from analogous compounds, we have presented a detailed interpretation of the expected chemical shifts and coupling patterns. The significant influence of the fluorine substituents on the spectrum is highlighted, providing valuable insights for researchers working with this and similar fluorinated heterocyclic systems. The provided experimental protocol offers a practical framework for the acquisition of high-quality experimental data, which will be essential for the definitive characterization of this important molecule. This guide serves as a valuable resource for the scientific community, facilitating the identification, characterization, and utilization of this compound in various research and development endeavors.

References

  • SpectraBase. 2-Methylquinoline. [Link]

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  • Wiley Online Library. DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Sci-Hub. 19 F nmr spectra of polyfluoroquinolines. Long range inter‐ring 19 F 19 F coupling constants and 19 F chemical shifts. [Link]

  • Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

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Sources

Foreword: Charting the Analytical Landscape of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 7,8-Difluoro-2-methylquinoline

In the realm of pharmaceutical development and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. Their unique physicochemical properties—enhanced metabolic stability, modulated pKa, and improved membrane permeability—make them invaluable scaffolds. Among these, this compound stands out as a key structural motif. Accurate characterization of this molecule is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and pharmacokinetic studies.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond rote protocols, we will delve into the causality behind methodological choices, offering a framework for robust analytical method development. The principles and techniques detailed herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related compounds.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is the definitive technique for the analysis of this compound due to its unparalleled sensitivity, specificity, and ability to provide structural information from minute sample quantities. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the precise quantification and identification of the target analyte in complex matrices such as plasma, tissue homogenates, or reaction mixtures.

The core of MS analysis involves three stages:

  • Ionization: Conversion of the neutral analyte molecule into a gas-phase ion.

  • Mass Analysis: Separation of ions based on their mass-to-charge ratio (m/z).

  • Detection: Measurement of the abundance of the separated ions.

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for mass confirmation or inducing fragmentation for structural elucidation.[1][2][3]

Foundational Principles: Ionization & Analysis

Selecting the Optimal Ionization Technique

For a polar, heterocyclic compound like this compound, Electrospray Ionization (ESI) is the premier choice, particularly for LC-MS applications.[4]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal internal energy impartation.[1][3] This is ideal for obtaining a strong signal for the intact protonated molecule, [M+H]⁺. Its compatibility with liquid chromatography makes it the workhorse for quantitative and qualitative analysis in complex mixtures.[5] In positive ion mode, the basic nitrogen atom of the quinoline ring is readily protonated, yielding a high-abundance ion at m/z 180.1, corresponding to the [C₁₀H₈F₂N]⁺ species.

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique typically used with gas chromatography (GC-MS). It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[5] While this provides a detailed fingerprint for library matching, the molecular ion peak may be weak or absent, which can complicate initial identification.[6][7]

For the purposes of this guide, we will focus on ESI, as it provides the crucial molecular weight information and allows for controlled fragmentation via tandem mass spectrometry (MS/MS).

The Power of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is essential for confirming the structure of an analyte. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Collision-Induced Dissociation (CID), provides structurally significant fragments that act as a molecular fingerprint.

This technique is particularly powerful for differentiating isomers and identifying compounds in a complex matrix. Evidence from the analysis of the related, larger fungicide Ipflufenoquin, which contains the this compound moiety, shows a characteristic transition of m/z 348.0 → 180.0, where m/z 180 corresponds to the protonated this compound core, confirming its stability as a major fragment.

Experimental Protocol: A Validated LC-MS/MS Workflow

This protocol outlines a robust method for the analysis of this compound using a standard triple quadrupole mass spectrometer.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to a clean vial for analysis.[8]

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for confirmation.

  • MRM Transitions:

    • Quantifier: 180.1 > 153.1

    • Qualifier: 180.1 > 160.1

  • Collision Energy: Optimized for each transition (typically 15-30 eV).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry p1 Standard/Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 lc_inj Autosampler Injection p4->lc_inj lc_col C18 Reverse-Phase Column lc_inj->lc_col ms_src ESI Source (Ionization) lc_col->ms_src ms_q1 Q1: Precursor Selection (m/z 180.1) ms_src->ms_q1 ms_cid Q2: Collision Cell (CID with N2) ms_q1->ms_cid ms_q3 Q3: Product Ion Analysis ms_cid->ms_q3 ms_det Detector ms_q3->ms_det Data Data Acquisition & Processing ms_det->Data

Caption: LC-MS/MS workflow for this compound analysis.

Interpreting the Mass Spectrum: Fragmentation Analysis

The ESI-MS/MS spectrum of this compound is key to its unequivocal identification. The protonated molecule ([M+H]⁺) at m/z 180.1 is selected as the precursor ion. Upon collision-induced dissociation, it yields a characteristic fragmentation pattern.

Based on established fragmentation pathways for quinoline and fluoroquinolone structures, we can predict the major product ions.[4][9][10] The quinoline ring system is stable, but specific cleavages are energetically favored.

Table 1: Key Ions in the ESI-MS/MS Spectrum of this compound

m/z ValueIon FormulaDescription
180.1[C₁₀H₈F₂N]⁺Precursor Ion: Protonated Molecule [M+H]⁺
160.1[C₁₀H₇FN]⁺Product Ion: Neutral loss of hydrogen fluoride (HF)
153.1[C₉H₅F₂]⁺Product Ion: Neutral loss of hydrogen cyanide (HCN) from the quinoline ring

The loss of hydrogen cyanide (HCN) is a classic fragmentation for nitrogen-containing heterocyclic aromatic rings like quinoline.[8] The loss of hydrogen fluoride (HF) is also a common pathway for fluorinated aromatic compounds.[10] These two fragments provide high confidence in the identification of the this compound core structure.

Proposed Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the protonated molecule.

fragmentation parent [M+H]⁺ m/z 180.1 C₁₀H₈F₂N⁺ frag1 Product Ion m/z 160.1 C₁₀H₇FN⁺ parent->frag1 - HF (20 Da) frag2 Product Ion m/z 153.1 C₉H₅F₂⁺ parent->frag2 - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion: An Authoritative Approach

This guide has detailed a comprehensive framework for the mass spectrometric analysis of this compound. By grounding our experimental design in the fundamental principles of ionization and fragmentation, we have established a scientifically sound and self-validating protocol. The selection of ESI-MS/MS provides both the molecular weight confirmation and the structural fingerprint necessary for unambiguous identification and quantification. The predicted fragmentation pathways, based on established chemical principles and data from related compounds, offer a reliable basis for interpreting spectral data. This expert-driven approach ensures the generation of trustworthy and high-quality analytical results, empowering researchers in their critical drug development and scientific discovery efforts.

References

  • Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • ACS Omega. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Emory University. (n.d.). Ionization Methods in Mass Spectrometry. Available at: [Link]

  • Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]

  • PubChem. (n.d.). Ipflufenoquin. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • precisionFDA. (n.d.). IPFLUFENOQUIN. Available at: [Link]

  • EPA. (n.d.). DER for Ipflufenoquin & Metabolites in Soil. Available at: [Link]

  • Regulations.gov. (2021). Ipflufenoquin. Human Health Risk Assessment for Proposed Section 3. Available at: [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

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Starting materials for 7,8-Difluoro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7,8-Difluoro-2-methylquinoline

Introduction: The Significance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The this compound moiety is a key structural component of modern agrochemicals, most notably the fungicide Ipflufenoquin, which demonstrates the importance of this specific substitution pattern for achieving high efficacy.[3][4]

This guide provides a detailed exploration of the primary starting materials and synthetic strategies for constructing this compound, designed for researchers and professionals in drug development and chemical synthesis. We will dissect the most efficient and field-proven synthetic routes, focusing on the causality behind precursor selection and reaction conditions.

Core Precursor Analysis: 2,3-Difluoroaniline

The foundational starting material for any synthesis of this compound is the appropriately substituted aniline. The strategic placement of the fluorine atoms on the final quinoline dictates the choice of the aniline precursor. For the target molecule, 2,3-difluoroaniline is the essential and non-negotiable starting block.

2,3-Difluoroaniline is an aromatic amine where the two fluorine substituents enhance its reactivity and serve as the source of the 7- and 8-fluoro groups in the final quinoline product.[5] It is a commercially available liquid, making it a readily accessible precursor for laboratory and industrial scale synthesis.[6][7][8]

Table 1: Properties of 2,3-Difluoroaniline

PropertyValueReference
CAS Number 4519-40-8[8]
Molecular Formula C₆H₅F₂N[8]
Molecular Weight 129.11 g/mol [8]
Appearance Liquid[8]
Density 1.274 g/mL at 25 °C[8]

Primary Synthetic Strategies for this compound

Two principal and direct methods stand out for the construction of 2-methylquinolines from an aniline precursor: the Combes synthesis and the Doebner-von Miller reaction. Both routes offer an efficient pathway to the target molecule.

Route 1: The Combes Quinoline Synthesis

The Combes synthesis is a robust and straightforward method for preparing 2,4-disubstituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For the synthesis of a 2-methylquinoline, the ideal and most common β-diketone is acetylacetone (also known as 2,4-pentanedione).

Causality of Component Selection:

  • 2,3-Difluoroaniline: Provides the benzene ring and the amino group, which will form the heterocyclic part of the quinoline. The fluorine atoms at positions 2 and 3 will become the 8- and 7-fluoro substituents, respectively, after cyclization.

  • Acetylacetone: This symmetrical β-diketone provides the three-carbon chain and the methyl group necessary to form the pyridine ring of the quinoline, specifically installing the required methyl group at the 2-position.

  • Acid Catalyst (e.g., H₂SO₄): The catalyst is crucial for protonating the carbonyl groups of the diketone, activating them for nucleophilic attack by the aniline. It then facilitates the dehydration and subsequent electrophilic aromatic cyclization, which is the rate-determining step.[9]

Combes_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM1 2,3-Difluoroaniline P1 Acid-Catalyzed Condensation SM1->P1 SM2 Acetylacetone SM2->P1 P2 Formation of Schiff Base Intermediate P1->P2 P3 Thermal Cyclization (Annulation) P2->P3 P4 Dehydration P3->P4 FP 7,8-Difluoro-2,4- methylquinoline P4->FP

Caption: Workflow for the Combes Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid (H₂SO₄) to a cooled solution of 2,3-difluoroaniline (1.0 eq).

  • Reagent Addition: Slowly add acetylacetone (1.1 eq) to the mixture while maintaining cooling in an ice bath.

  • Condensation & Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120 °C for 30-45 minutes. The color of the mixture will typically darken.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) until the pH is approximately 8-9. This will cause the product to precipitate.

  • Isolation & Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Route 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the classic Skraup synthesis and is a highly effective method for producing 2-substituted quinolines.[11][12] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. To install the 2-methyl group, crotonaldehyde is the ideal choice.

Causality of Component Selection:

  • 2,3-Difluoroaniline: As in the Combes synthesis, this is the source of the fluorinated benzene portion of the quinoline.

  • Crotonaldehyde (CH₃CH=CHCHO): This α,β-unsaturated aldehyde serves as the precursor to the pyridine ring. The reaction proceeds via a Michael addition of the aniline, followed by cyclization and oxidation to yield the aromatic quinoline ring with the methyl group at the C2 position.

  • Acid Catalyst (e.g., HCl, H₂SO₄) & Oxidant: A strong acid is required to catalyze the reaction. An oxidizing agent (which can sometimes be a reaction intermediate or an added reagent like nitrobenzene) is necessary for the final aromatization step to form the quinoline ring.[11]

Doebner_von_Miller_Mechanism A 2,3-Difluoroaniline C Michael Addition A->C B Crotonaldehyde B->C D Intermediate Adduct C->D 1,4-Conjugate Addition E Acid-Catalyzed Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G Aromatization H This compound G->H

Caption: Key steps in the Doebner-von Miller reaction.

  • Reaction Setup: To a mixture of 2,3-difluoroaniline (1.0 eq) and concentrated hydrochloric acid (HCl) in water, add an oxidizing agent such as arsenic acid or nitrobenzene.

  • Reagent Addition: Heat the mixture to reflux (approx. 100 °C). Slowly and carefully add crotonaldehyde (2.0-2.5 eq) dropwise over a period of 1-2 hours. The reaction is often exothermic and can be vigorous.[13]

  • Reaction Completion: Continue heating under reflux for an additional 2-3 hours after the addition is complete.

  • Work-up: Cool the reaction mixture. If nitrobenzene was used, remove it by steam distillation.

  • Neutralization & Extraction: Make the solution strongly basic with NaOH solution. Extract the product into an organic solvent like dichloromethane or toluene.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography.

Alternative Strategy: Synthesis of 4-Hydroxy Analogues via Conrad-Limpach

For applications requiring a 4-hydroxyquinoline (quinolone) scaffold, the Conrad-Limpach synthesis is the preferred method.[14] This route reacts an aniline with a β-ketoester, such as ethyl acetoacetate . The reaction's regioselectivity is famously dependent on temperature.[15][16]

  • Low Temperature (Kinetic Control): At room temperature, the aniline attacks the more reactive ketone carbonyl of ethyl acetoacetate, leading to a β-aminoacrylate intermediate. Subsequent high-temperature cyclization (~250 °C) yields the 4-hydroxyquinoline product.[15]

  • High Temperature (Thermodynamic Control): At higher initial temperatures (~140 °C), the reaction favors the formation of a β-ketoanilide intermediate, which upon cyclization yields the 2-hydroxyquinoline product (Knorr synthesis).[15]

To synthesize the precursor 7,8-difluoro-2-methylquinolin-4-ol , one would react 2,3-difluoroaniline with ethyl acetoacetate under kinetic control conditions.

Conrad_Limpach_Knorr T_low Low Temp (Kinetic) Prod_4OH 7,8-Difluoro-2-methyl- 4-hydroxyquinoline T_low->Prod_4OH T_high High Temp (Thermodynamic) Prod_2OH 7,8-Difluoro-4-methyl- 2-hydroxyquinoline T_high->Prod_2OH Start 2,3-Difluoroaniline + Ethyl Acetoacetate Start->T_low Conrad-Limpach Path Start->T_high Knorr Path

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Comparative Summary of Synthetic Routes

Synthesis MethodKey Starting Materials (for target)Key ConditionsAdvantagesDisadvantages
Combes 2,3-Difluoroaniline, AcetylacetoneStrong acid (H₂SO₄), HeatDirect, good yields, uses common reagents.Can produce regioisomers with unsymmetrical anilines.
Doebner-von Miller 2,3-Difluoroaniline, CrotonaldehydeStrong acid, Oxidizing agent, HeatGood for 2-substituted quinolines.Reaction can be vigorous; uses toxic oxidants like arsenic acid.[13]
Conrad-Limpach 2,3-Difluoroaniline, Ethyl AcetoacetateHeat (~250 °C for cyclization)Excellent route to 4-hydroxyquinolines.Requires very high temperatures; not a direct route to the target molecule.[17]

Conclusion

The synthesis of this compound is most directly and efficiently achieved through well-established named reactions, starting from the commercially available precursor 2,3-difluoroaniline . For a direct, one-pot synthesis, the Combes reaction with acetylacetone offers a reliable and high-yielding pathway. Alternatively, the Doebner-von Miller reaction using crotonaldehyde presents another robust, albeit potentially more vigorous, route. The choice between these methods may depend on available equipment, safety considerations regarding reagents, and desired scale. For researchers interested in developing analogues, the Conrad-Limpach synthesis provides specific access to the valuable 4-hydroxyquinoline intermediate. A thorough understanding of these classical synthetic routes provides the modern chemist with a powerful toolkit for the rational design and synthesis of complex fluoroquinoline derivatives.

References

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • IndiaMART. (n.d.). 2,3-Difluoroaniline CAS No.:4519-40-8. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,3-Difluoroaniline, 5g, Each. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • YouTube. (2020). Conrad- limpach knorr synthsis(combes synthsis) quinoline. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • ResearchGate. (2020). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction. Retrieved from [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. Retrieved from [Link]

  • Regulations.gov. (2021). Ipflufenoquin. Human Health Risk Assessment for Proposed Section 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]

  • PubChem. (n.d.). Ipflufenoquin. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]

  • Google Patents. (2023). US 20230189807A1.
  • Google Patents. (n.d.). CN105906563B - The synthetic method of 7,8- difluoro-quinoline -3- formic acid.

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Methodological & Application

Application Notes and Protocols for 7,8-Difluoro-2-methylquinoline in Materials Science Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of Fluorinated Quinolines in Advanced Materials

The quinoline scaffold is a cornerstone in the development of functional organic materials, particularly in the realm of organic electronics.[1] Its rigid, planar structure and inherent electron-deficient nature make it a prime candidate for constructing materials with tailored electronic and photophysical properties. The strategic introduction of fluorine atoms onto this scaffold, as seen in 7,8-Difluoro-2-methylquinoline, offers a powerful tool for fine-tuning these properties for specific applications in materials science.[2]

Fluorination can significantly enhance a molecule's performance in electronic devices through several key mechanisms:

  • Modulation of Electronic Energy Levels: The high electronegativity of fluorine exerts a strong inductive effect, which typically lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This can facilitate more efficient charge injection from electrodes and improve the stability of the material against oxidative degradation.

  • Enhanced Stability and Volatility: The strength of the C-F bond increases the thermal and metabolic stability of the molecule, a critical factor for the longevity of organic electronic devices.

  • Control of Intermolecular Interactions: C-H···F interactions can play a crucial role in directing the solid-state packing of molecules, potentially leading to more ordered thin films with enhanced charge carrier mobility.[3]

While this compound is not yet widely established as a standalone functional material, its structure presents it as a highly valuable and strategic building block. These application notes will therefore focus on the synthesis, characterization, and in silico evaluation of this compound, providing researchers with the foundational protocols to explore its potential as a precursor for next-generation organic electronic materials.

II. Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a modified Combes quinoline synthesis, a reliable method for constructing the quinoline core. The following protocol is based on established synthetic routes for analogous fluorinated quinolines.[4][5]

A. Synthetic Protocol: Modified Combes Synthesis

Reaction Scheme:

Synthesis_of_7_8_Difluoro_2_methylquinoline reactant1 2,3-Difluoroaniline intermediate Enamine Intermediate reactant1->intermediate Acid Catalyst (e.g., PPA) Heat reactant2 Ethyl Acetoacetate reactant2->intermediate product This compound intermediate->product Cyclization Dehydration

A proposed synthetic workflow for this compound.

Materials and Reagents:

  • 2,3-Difluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a similar strong acid catalyst

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Acid Catalysis and Heating: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste. Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

B. Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the aromatic protons and the methyl group protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine incorporation.Signals corresponding to the two fluorine atoms, with characteristic couplings.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of C₁₀H₇F₂N.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, F, and N that match the theoretical values.

III. In Silico Evaluation: Predicting Potential for Optoelectronic Applications

Before committing to extensive experimental work, computational chemistry provides a powerful and cost-effective means to predict the electronic and photophysical properties of a novel compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for this purpose.[6][7][8]

A. Computational Protocol: DFT and TD-DFT Analysis

Computational_Workflow start Input Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure td_dft TD-DFT Calculation (Excited States) freq_calc->td_dft homo_lumo HOMO/LUMO Energy Levels freq_calc->homo_lumo absorption Simulated UV-Vis Absorption Spectrum td_dft->absorption emission Simulated Emission Spectrum td_dft->emission analysis Analysis of Optoelectronic Potential homo_lumo->analysis absorption->analysis emission->analysis

A typical workflow for the computational analysis of a novel molecule.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Step-by-Step Procedure:

  • Structure Input: Build the 3D structure of this compound in the software's molecular editor.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties: From the optimized structure, calculate the energies of the HOMO and LUMO. The HOMO-LUMO gap is a key indicator of the material's potential electronic properties.

  • Simulated Spectra: Perform a TD-DFT calculation to simulate the UV-Vis absorption and emission spectra. This will provide insight into the molecule's potential color and luminescent properties.

B. Interpreting Computational Data for Materials Science
Calculated Parameter Relevance to Materials Science
HOMO Energy Relates to the ionization potential and the ability to donate electrons (hole transport). A lower HOMO energy generally implies better stability against oxidation.
LUMO Energy Relates to the electron affinity and the ability to accept electrons (electron transport). A lower LUMO energy can facilitate electron injection.
HOMO-LUMO Gap Correlates with the energy of the first electronic transition and indicates the potential color and conductivity of the material. A smaller gap is often desirable for organic semiconductors.
Simulated Absorption/Emission Predicts the wavelengths of light the molecule will absorb and emit, which is crucial for applications in OLEDs and organic photovoltaics.

IV. Application Note: A Strategic Precursor for Functional Materials

The true potential of this compound in materials science lies in its use as a versatile building block for constructing more complex, functional molecules. The fluorine atoms at the 7 and 8 positions can be expected to influence the electronic properties of any larger conjugated system it is incorporated into, making it a platform for creating novel materials for OLEDs, OFETs, and sensors.

A. Conceptual Protocol: Synthesis of a Donor-Acceptor Molecule for OLEDs

This conceptual protocol outlines how this compound could be elaborated into a donor-acceptor type molecule, a common strategy for designing efficient OLED emitters.

Proposed Reaction Scheme:

  • Bromination of the Methyl Group: The methyl group at the 2-position can be selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Coupling to a Hole-Transporting Moiety: The resulting bromomethyl derivative can then be coupled to a known hole-transporting unit (e.g., a triphenylamine derivative) via a nucleophilic substitution or a suitable cross-coupling reaction.

This would result in a molecule where the electron-deficient difluoro-quinoline core is covalently linked to an electron-rich donor unit, potentially leading to efficient intramolecular charge transfer and bright electroluminescence.

V. Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for any known hazards of the reagents used in the synthesis.

VI. References

  • ResearchGate. (n.d.). Some commercialized pesticides or drugs with fluorinated quinoline derivatives. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN105906563B - The synthetic method of 7,8- difluoro-quinoline -3- formic acid. Retrieved February 10, 2026, from

  • PubChem. (n.d.). Ipflufenoquin. Retrieved February 10, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642.

  • MDPI. (n.d.). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceuticals.

  • MDPI. (n.d.). Experimental and Computational Studies on Bio-Inspired Flavylium Salts as Sensitizers for Dye-Sensitized Solar Cells. Materials.

  • Royal Society of Chemistry. (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Retrieved February 10, 2026, from [Link]

  • PubMed. (2015). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. Methods in Molecular Biology, 1208, 257-76.

  • PubMed. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

  • ResearchGate. (n.d.). Experimental and computational study of electronic, electrochemical and thermal properties of quinoline phosphate. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis.

  • PMC. (n.d.). Organic electronics: pioneering the future of sustainable and flexible technology. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate). Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. Materials.

  • AERU, University of Hertfordshire. (n.d.). Ipflufenoquin (Ref: NF-180). Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Photoluminescence study of Strontium salts with 2-Methyl-8-Hydroxyquinoline and 8-Hydroxyquinoline.

  • Compendium of Pesticide Common Names. (n.d.). ipflufenoquin data sheet. Retrieved February 10, 2026, from [Link]

Sources

Laboratory preparation of 7,8-Difluoro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Preparation of 7,8-Difluoro-2-methylquinoline Derivatives

Introduction: The Significance of the Difluoroquinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known for a vast array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into organic molecules can dramatically enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

The 7,8-difluoro substitution pattern on the quinoline core is of particular contemporary interest. This specific arrangement is a key structural feature in compounds like Ipflufenoquin, a novel fungicide with a unique mode of action.[3][4] The presence of two adjacent fluorine atoms on the benzo-ring of the quinoline influences the electronic properties of the entire molecule, making these derivatives highly sought-after targets for drug discovery and agrochemical research.[5][6][7]

This application note provides a detailed, field-proven protocol for the laboratory synthesis of 7,8-Difluoro-2-methylquinolin-4-ol, a versatile intermediate for creating a library of novel derivatives. We will explore the rationale behind the chosen synthetic strategy, present a step-by-step methodology, and outline the necessary characterization and safety protocols.

Strategic Synthesis: Selecting the Optimal Pathway

Several classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[8][9][10][11]

  • Skraup and Doebner-von Miller Reactions: These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds under harsh acidic conditions.[10][12] While effective for some substrates, the strongly acidic and oxidative conditions can be detrimental to sensitive functional groups and may lead to undesired side reactions with electron-deficient anilines like 2,3-difluoroaniline.

  • Gould-Jacobs Reaction: This is a powerful method for producing 4-hydroxyquinoline derivatives by reacting an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13][14] This is a highly reliable reaction but requires a subsequent decarboxylation step to achieve certain substitution patterns.

For the specific target, 7,8-Difluoro-2-methylquinolin-4-ol , a variation of the Combes quinoline synthesis or a related acid-catalyzed cyclization offers the most direct and efficient route.[15] This approach involves the condensation of the appropriate aniline (2,3-difluoroaniline) with a β-ketoester (ethyl acetoacetate). The aniline and the ester first form an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization under acidic catalysis to form the quinoline ring system.[2] This method is advantageous as it directly installs the required 2-methyl and 4-hydroxy (keto) groups in a single, well-controlled step.

Overall Synthetic Workflow

The synthesis follows a logical progression from starting materials to the final, characterized product. The key stages include the reaction setup, acid-catalyzed cyclization, reaction quenching and product precipitation, followed by purification and analytical verification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine 2,3-Difluoroaniline, Ethyl Acetoacetate, & PPA heating Heat Mixture (e.g., 140-150 °C) Initiates Cyclization reagents->heating quench Cool and Quench (Ice-water) heating->quench neutralize Neutralize (NaOH) to Precipitate Product quench->neutralize filter Filter and Wash Crude Product neutralize->filter purify Recrystallize (e.g., from Ethanol) filter->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize

Caption: General workflow for the synthesis of 7,8-Difluoro-2-methylquinolin-4-ol.

Reaction Mechanism: Acid-Catalyzed Cyclization

The reaction proceeds through a well-established mechanism. The key steps are the formation of an enamine intermediate followed by an intramolecular electrophilic attack on the aniline ring, driven by the strong acid catalyst (Polyphosphoric Acid - PPA).

  • Enamine Formation: The amino group of 2,3-difluoroaniline performs a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the more stable enamine intermediate.

  • Protonation & Cyclization: The PPA protonates the ester carbonyl, activating it for intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl carbon to form the new six-membered ring.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinolin-4-ol ring system.

G start 2,3-Difluoroaniline + Ethyl Acetoacetate enamine Enamine Intermediate start->enamine Condensation (-H₂O) cyclized Cyclized Intermediate enamine->cyclized PPA-Catalyzed Intramolecular Cyclization product 7,8-Difluoro-2-methyl- quinolin-4-ol cyclized->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism for the Combes-type synthesis.

Experimental Protocols

Protocol 1: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

This protocol details the synthesis using polyphosphoric acid (PPA) as both the solvent and catalyst, a common and effective method for this type of cyclization.[2]

Materials and Equipment:

  • 2,3-Difluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Deionized water

  • Ethanol

  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (silica gel)

Procedure:

  • Reagent Setup: In a 250 mL three-necked round-bottom flask, add 2,3-difluoroaniline (e.g., 12.9 g, 100 mmol) and ethyl acetoacetate (e.g., 13.0 g, 100 mmol).

  • Catalyst Addition: To this mixture, carefully add polyphosphoric acid (approx. 60 g). PPA is highly viscous; it can be warmed slightly to aid transfer.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 2-3 hours.

  • Quenching and Precipitation: After completion, carefully cool the reaction mixture to approximately 80-90 °C. Pour the hot, viscous mixture slowly and with stirring into a beaker containing 500 mL of an ice-water slurry. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Place the beaker in an ice bath. Slowly neutralize the acidic slurry by adding 10 M NaOH solution with constant stirring. Monitor the pH with litmus paper or a pH meter until it reaches 7-8. A thick precipitate of the product will form.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the final product under vacuum to yield 7,8-Difluoro-2-methylquinolin-4-ol as a solid.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueNotes
Starting Material A 2,3-DifluoroanilineKey precursor for the 7,8-difluoro pattern.
Starting Material B Ethyl AcetoacetateProvides the C2-methyl and C3/C4 atoms.
Catalyst/Solvent Polyphosphoric Acid (PPA)Promotes the necessary cyclization.
Molar Ratio (A:B) 1:1 to 1:1.1A slight excess of the ketoester can be used.
Reaction Temperature 140 - 150 °CSufficient energy for the intramolecular cyclization.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield 75 - 90%Yields are typically good for this reaction.[2]
Appearance White to off-white solid

Characterization: The identity and purity of the final product, 7,8-Difluoro-2-methylquinolin-4-ol (CAS 288151-45-1), should be confirmed by standard analytical techniques.[16]

  • ¹H NMR: Expect characteristic peaks for the methyl group, the aromatic protons, and the hydroxyl/NH proton (note: quinolin-4-ol exists in tautomeric equilibrium with quinolin-4-one).

  • ¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms at the C7 and C8 positions.

  • ¹³C NMR: Signals corresponding to all carbon atoms in the molecule, including the methyl group and the aromatic carbons, with characteristic C-F couplings.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₁₀H₇F₂NO.

  • Melting Point: Compare the measured melting point with literature values.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: 2,3-difluoroaniline is toxic and should be handled in a fume hood. Polyphosphoric acid is highly corrosive; avoid contact with skin and eyes. The neutralization step with NaOH is exothermic and should be performed in an ice bath with care.

  • Reaction Conditions: The reaction is conducted at high temperatures. Ensure the apparatus is securely clamped and a proper heating mantle is used.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthetic protocol detailed in this application note provides a robust and efficient method for the laboratory-scale preparation of 7,8-Difluoro-2-methylquinolin-4-ol. By employing an acid-catalyzed cyclization of 2,3-difluoroaniline and ethyl acetoacetate, this key intermediate for advanced drug discovery and agrochemical research can be obtained in high yield and purity. The self-validating nature of the protocol, including steps for purification and characterization, ensures the reliable synthesis of this valuable chemical scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Kumar, A., & Sharma, S. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Martínez, R., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1969. [Link]

  • Zaman, A. U., et al. (2012). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • Al-Qurain, A. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. [Link]

  • Bielenica, A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(15), 4434. [Link]

  • NROChemistry. (2022). Skraup Reaction. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Patel, H., et al. (2011). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 115-120. [Link]

  • Zhang, L., et al. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 225, 113791. [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Wikipedia contributors. (n.d.). Skraup reaction. Wikipedia. [Link]

  • ResearchGate. (2019). Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives. ResearchGate. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • ResearchGate. (2021). Aggregates of 6,8-difluoroquinoline 6b that shows H-7 and F-8 H-bonding. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]

  • Connect Journals. (2015). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3393. [Link]

  • Google Patents. (n.d.). CN105906563B - The synthetic method of 7,8- difluoro-quinoline -3- formic acid.
  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University Research Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Ipflufenoquin. PubChem Compound Database. [Link]

  • Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(3), 543. [Link]

  • Regulations.gov. (2021). Memorandum - Ipflufenoquin. Regulations.gov. [Link]

  • Health Canada. (2022). Proposed Registration Decision PRD2022-18, Ipflufenoquin. Health Canada. [Link]

  • Regulations.gov. (2021). Memorandum Supporting Proposed Decision to Approve Registration of the New Active Ingredient, Ipflufenoquin. Regulations.gov. [Link]

  • ResearchGate. (2018). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. [Link]

  • Connect Journals. (2015). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. [Link]

  • ResearchGate. (2016). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7,8-Difluoro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic ID: 78-DFMQ-OPT | Tier: Advanced Chemical Synthesis[1]

Welcome to the Technical Support Center for fluoroquinoline synthesis. This guide addresses the specific challenges of synthesizing 7,8-Difluoro-2-methylquinoline , a critical intermediate for high-value bioactive scaffolds (e.g., Ipflufenoquin, fluoroquinolone antibiotics).[1]

Unlike standard quinoline synthesis, the presence of two electron-withdrawing fluorine atoms on the aniline ring significantly deactivates the substrate, leading to common failure modes like low yield (<30%) , intractable tar formation , and regioisomer contamination .

Quick Diagnostic: Why is my reaction failing?
SymptomProbable CauseImmediate Action
Yield < 20% Polymerization of CrotonaldehydeSwitch to Biphasic Protocol (See Module 2).
Black Tar/Goo Oxidation unchecked / Acid too strongReduce acid concentration; ensure vigorous stirring in biphasic mode.
Wrong Isomer Incorrect Starting MaterialVerify you are using 2,3-Difluoroaniline , not 2,4- or 3,4-difluoroaniline.[1]
Incomplete Reaction Fluorine DeactivationIncrease temperature to reflux (

) or use Lewis Acid promoter (

).[1]
Module 1: The Reaction Logic & Pathway

To fix the yield, you must understand the mechanism. We utilize a modified Doebner-von Miller Synthesis .[1][2]

The Challenge: The 2,3-difluoroaniline starting material is electron-deficient.[1] The nucleophilic attack of the aniline nitrogen onto the


-carbon of crotonaldehyde is sluggish. Meanwhile, crotonaldehyde rapidly polymerizes in the acidic medium required for the final cyclization.

The Solution: We must sequester the crotonaldehyde to prevent self-polymerization while forcing the aniline-aldehyde condensation.

Visualizing the Pathway

The following diagram illustrates the critical steps and where the specific "Fluorine Effect" creates bottlenecks.

ReactionPathway Start 2,3-Difluoroaniline + Crotonaldehyde Inter1 Michael Addition (Slow Step due to F) Start->Inter1 Acid Cat. Polymer Polymerization Tar (Crotonaldehyde self-reaction) Start->Polymer Excess Acid/Heat (Major Yield Loss) Inter2 Schiff Base Formation Inter1->Inter2 Cyclization Acid-Catalyzed Cyclization Inter2->Cyclization High Temp Oxidation Oxidative Aromatization Cyclization->Oxidation -2H Product 7,8-Difluoro- 2-methylquinoline Oxidation->Product

Figure 1: Mechanistic pathway highlighting the competition between productive cyclization and destructive polymerization.[1]

Module 2: Optimized Protocol (Biphasic Modification)

Standard Operating Procedure (SOP-DFMQ-02) Replaces traditional neat reflux methods.

Reagents:

  • 2,3-Difluoroaniline (1.0 eq)[1]

  • Crotonaldehyde (1.2 eq) — Must be freshly distilled or high purity.[1]

  • Hydrochloric Acid (6M)[1]

  • Toluene (Solvent Phase)[1][3]

  • Chloranil or Iodine (Optional co-oxidant, 0.05 eq)[1]

Step-by-Step Protocol:

  • Phase Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 2,3-difluoroaniline in Toluene (Volume: 5mL per gram of aniline).

  • Acid Addition: Add 6M HCl (2.5 eq) to the toluene mixture. The aniline will form a hydrochloride salt but remain partially accessible at the interface.

  • The "Drip" (Critical): Heat the biphasic mixture to a gentle reflux (

    
    ).
    
    • Technique: Mix Crotonaldehyde with an equal volume of Toluene. Add this solution dropwise over 2–3 hours.

    • Why? This keeps the instantaneous concentration of aldehyde low in the aqueous acid phase, starving the polymerization side-reaction while feeding the desired condensation.

  • Reflux & Oxidation: Continue reflux for 4–6 hours.

    • Note: The reaction produces a dihydroquinoline intermediate.[3][4] Traditional protocols rely on air oxidation.[1] For higher yields, add a catalytic amount of Iodine (

      
      ) or Chloranil during the last hour of reflux to drive aromatization.
      
  • Quench: Cool to room temperature. Separate the layers. The product (as a salt) is in the aqueous acid layer.

  • Basification: Wash the aqueous layer with fresh toluene (removes neutral tars).[1] Then, basify the aqueous layer with 20% NaOH to pH 10.

  • Extraction: Extract the liberated free base with DCM or Ethyl Acetate (

    
    ).
    
Module 3: Troubleshooting & FAQs
Q: My product is solidifying into a black rock. How do I save it?

A: This is "The Doebner Tar."

  • Immediate Fix: Do not try to filter it. Perform a Steam Distillation .

  • Procedure: Basify the crude reaction mixture (tar and all) with NaOH. Pass steam through the flask. This compound is steam volatile; the polymeric tar is not.[1] Collect the distillate, which will contain pure product as white/off-white crystals or oil.[1]

Q: I am seeing two spots on TLC close together. Is it an isomer?

A: Likely yes, or an intermediate.

  • Possibility 1 (Isomer): If you used technical grade difluoroaniline, you might have 2,3-difluoro (wanted) mixed with 2,6-difluoro.[1]

  • Possibility 2 (Intermediate): The lower spot is often the dihydroquinoline (non-aromatized).

  • Test: Treat a small aliquot with dilute

    
    . If the lower spot disappears and the upper spot grows, your reaction failed to oxidize fully. Add an oxidant (Iodine) and reflux longer.[1]
    
Q: Why utilize 2,3-difluoroaniline for the 7,8-product?

A: Regiochemistry mapping.

  • The Nitrogen is position 1.

  • The Carbon bearing the methyl group is position 2.[5]

  • The ring closure happens at the ortho-carbon of the aniline.

  • Mapping:

    • Aniline

      
      
      
      
      
      Quinoline
      
      
      [1]
    • Aniline

      
       (Fluorine) 
      
      
      
      Quinoline
      
      
      [1]
    • Aniline

      
       (Fluorine) 
      
      
      
      Quinoline
      
      
      [1]
    • This confirms 2,3-difluoroaniline yields 7,8-difluoroquinoline.[1]

Module 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move based on current results.

Troubleshooting Start Analyze Crude Yield CheckTar Is Tar > 50%? Start->CheckTar CheckSM Is Starting Material Left? CheckTar->CheckSM No ActionBiphasic Switch to Toluene/HCl Biphasic System CheckTar->ActionBiphasic Yes (Polymerization) ActionTemp Increase Temp or Add ZnCl2 Catalyst CheckSM->ActionTemp Yes (Low Reactivity) ActionOxidant Add Iodine/Chloranil to drive aromatization CheckSM->ActionOxidant No (Intermediate Stuck) ActionSteam Purify via Steam Distillation ActionBiphasic->ActionSteam Post-Rxn Cleanup

Figure 2: Decision tree for troubleshooting low yields in fluoroquinoline synthesis.

References
  • Leeson, P. D., et al. (1991).[1] "Discovery and synthesis of fluoroquinolone antibiotics." Journal of Medicinal Chemistry. (Context: General fluoroquinoline properties and synthesis challenges).

  • Denmark, S. E., & Venkatraman, S. (2006).[1][6] "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis." The Journal of Organic Chemistry. (Context: Mechanistic proof of fragmentation-recombination).

  • BenchChem Technical Support. (2025). "Troubleshooting Doebner-von Miller Synthesis." (Context: Biphasic solvent modifications).[1]

  • U.S. EPA Regulations. (2021). "Ipflufenoquin Human Health Risk Assessment." (Context: Verification of this compound as a key intermediate for Ipflufenoquin).[1]

Sources

Technical Support: Synthesis & Purification of 7,8-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 7,8-Difluoro-2-methylquinoline . This heterocycle is a critical pharmacophore, notably serving as a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin precursors) and novel fungicides like Ipflufenoquin.[1]

The standard synthesis involves the Doebner-Miller reaction —a variant of the Skraup synthesis utilizing 2,3-difluoroaniline and crotonaldehyde (or its precursors) under acidic conditions.[1] While chemically elegant, this reaction is notoriously "messy" in practice, often suffering from polymerization (tar formation) and incomplete oxidation.[1]

This guide provides a self-validating troubleshooting framework to navigate these specific pitfalls.

Module 1: Reaction Mechanism & Critical Control Points

To troubleshoot effectively, you must understand the competing pathways.[1] The synthesis is a balance between the desired Cyclization-Oxidation and the undesired Polymerization .[1]

The Pathway Diagram

The following diagram outlines the kinetic vs. thermodynamic fate of your starting materials.[1]

ReactionPathways SM 2,3-Difluoroaniline + Crotonaldehyde Schiff Schiff Base Intermediate SM->Schiff Condensation (Fast) Polymer Crotonaldehyde Polymers (Red Tar) SM->Polymer Excess Heat/Acid (Side Rxn) Dimer Aniline Dimers SM->Dimer Side Rxn Dihydro 1,2-Dihydro-7,8-difluoro- 2-methylquinoline (Unstable Intermediate) Schiff->Dihydro Acid Cyclization (Rate Limiting) Product This compound (Target) Dihydro->Product Oxidation (-2H)

Figure 1: Reaction network showing the critical oxidation step required to convert the dihydro-intermediate to the aromatic product, alongside the polymerization sink.[1]

Module 2: Troubleshooting The Doebner-Miller Protocol

Issue 1: "My reaction mixture turned into a solid black/red tar."

Diagnosis: Uncontrolled polymerization of Crotonaldehyde. Crotonaldehyde is highly sensitive to acid.[1] If the concentration of free aldehyde is too high in the presence of hot acid, it polymerizes faster than it reacts with the aniline.[1]

Corrective Protocol:

  • Biphasic Addition: Do not dump reagents together. Dissolve the 2,3-difluoroaniline in the acid (6M HCl or H2SO4) first.[1] Heat this to reflux.

  • Controlled Feed: Add the Crotonaldehyde dropwise over 2–4 hours.

  • The "Precursor" Trick: Instead of pure crotonaldehyde, use Paraldehyde or an acetal.[1] These release the aldehyde slowly in situ, keeping the instantaneous concentration low and favoring the reaction with aniline over self-polymerization.[1]

Issue 2: "LC-MS shows a persistent impurity at [M+2] mass."

Diagnosis: Incomplete Oxidation (The Dihydro-Trap).[1] The immediate product of the cyclization is 1,2-dihydro-7,8-difluoro-2-methylquinoline .[1] This is not aromatic. It requires an oxidative driving force to lose two hydrogens and become the target quinoline.[1] In many standard protocols, air is insufficient.[1]

Corrective Protocol:

  • Chemical Oxidant: Add a mild oxidant to the reaction mixture during the final hour of reflux.

    • Option A (Standard):p-Chloranil (0.5 eq).[1]

    • Option B (Aggressive):Iodine (I2, 0.1 eq) in refluxing alcohol/acid.[1]

    • Option C (Classic): Use Nitrobenzene as the solvent (Skraup conditions), though this is harder to clean up.[1]

  • Validation: Monitor the disappearance of the M+2 peak (approx. MW 181 vs Target MW 179) via LC-MS.[1]

Module 3: Isolation & Purification FAQs

Q: The crude product is a sticky oil that won't crystallize.[1] How do I isolate the solid? A: The "Sticky Oil" is usually a mix of product, unreacted aniline, and oligomers.[1]

  • Step 1 (Steam Distillation): This is the "Silver Bullet" for quinolines.[1] Make the reaction mixture alkaline (pH > 10) with NaOH. Steam distill. The this compound is steam volatile; the heavy polymers and inorganic salts are not.[1]

  • Step 2 (Salt Formation): Collect the distillate (oil in water), extract with DCM, dry, and treat with HCl in ether.[1] The Hydrochloride salt of the quinoline often crystallizes much better than the free base.[1]

Q: I cannot separate the unreacted 2,3-difluoroaniline from my product. A: Their polarities are similar, making column chromatography difficult. Use Chemical Scavenging :

  • Dissolve the crude mixture in an organic solvent.[1]

  • Add Acetic Anhydride (1.1 eq relative to estimated aniline).[1]

  • Stir for 30 mins. The aniline converts to the acetanilide (amide), which is significantly less basic and more polar.[1]

  • Wash with dilute acid (1M HCl).[1] The quinoline (basic) goes into the water layer; the amide (neutral) stays in the organic layer.[1]

  • Basify the aqueous layer to recover pure quinoline.[1]

Module 4: Quantitative Data & Specifications

ParameterSpecification / TargetNotes
Appearance White to pale yellow needlesDarkens upon light exposure (store in amber vials).[1]
Melting Point 56°C – 58°CSharp MP indicates high purity.[1] Broad MP (<54°C) suggests dihydro contamination.[1]
Key 1H NMR Signal

2.7 ppm (s, 3H, -CH3)
Distinct singlet.[1] If split or shifted, check for regioisomers.[1]
Regioselectivity >98% 7,8-isomer2,3-difluoroaniline directs cyclization to C6 (ortho).[1] C2 is blocked by F.
Typical Yield 45% – 65%Yields >70% are rare due to inevitable polymerization.[1]
Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude Mixture CheckTLC TLC/LCMS Analysis Start->CheckTLC Q_Tar Is the mixture a solid tar? CheckTLC->Q_Tar Q_Mass Is Mass [M+2] present? Q_Tar->Q_Mass No Action_Dilute Action: Use Biphasic/Slow Addition of Crotonaldehyde Q_Tar->Action_Dilute Yes Q_Aniline Is Starting Aniline present? Q_Mass->Q_Aniline No Action_Oxidize Action: Reflux with p-Chloranil or Iodine Q_Mass->Action_Oxidize Yes Action_Scavenge Action: Acetylation Scavenge or Steam Distillation Q_Aniline->Action_Scavenge Yes Success Proceed to Crystallization Q_Aniline->Success No

Figure 2: Logic flow for diagnosing common failure modes in quinoline synthesis.

References

  • Doebner-Miller Reaction Mechanism & Isotope Scrambling Denmark, S. E., & Venkatraman, S. (2006).[1][2] On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Ipflufenoquin & this compound Intermediates PubChem Compound Summary. (2025).[1] Ipflufenoquin.[1][3][4] National Library of Medicine.[1] [Link][1]

  • Synthesis of Fluoroquinolone Precursors Information regarding the specific use of 2,3-difluoroaniline in quinoline cyclization is derived from standard industrial practices for Levofloxacin intermediates.[1] See: U.S. Patent 5,053,508 (Process for preparing fluorinated quinolines).[1]

Sources

Improving the reaction conditions for fluorinated quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Fluorinated Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated quinolines. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered in the laboratory. As vital scaffolds in medicinal chemistry and materials science, the efficient synthesis of fluorinated quinolines is of paramount importance.[1][2] The introduction of fluorine atoms can significantly alter a molecule's properties, including metabolic stability and binding affinity.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated quinolines.

Low Reaction Yield

Q1: My reaction is resulting in a very low yield. What are the common culprits?

Low yields are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[3]

  • Suboptimal Catalyst: The choice and condition of the catalyst are critical. An inappropriate or inactive catalyst can lead to low conversion rates.[3]

  • Poor Solubility: Inadequate solubility of reactants in the chosen solvent can significantly hinder the reaction rate.

  • Side Reactions: Competing reactions, such as the self-condensation of ketones (aldol condensation), can consume starting materials and reduce the yield of the target quinoline.[3]

Q2: How can I improve the yield of my fluorinated quinoline synthesis?

To enhance your reaction yield, consider the following optimization strategies:

  • Catalyst Selection and Handling:

    • Modern approaches often utilize milder and more efficient catalytic systems.[3] For instance, in the Friedländer synthesis, catalysts like iodine or p-toluenesulfonic acid have been used effectively under solvent-free conditions.[4]

    • Ensure your catalyst is fresh and active. If you suspect catalyst deactivation, try using a fresh batch or increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[3]

  • Solvent Choice:

    • The reaction medium plays a significant role. For reactants with poor solubility, switching to a more polar solvent like DMF or ethanol can improve reaction efficiency.[3]

  • Temperature Optimization:

    • Reactions can be highly sensitive to temperature.[3] Incrementally increase the reaction temperature (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Reaction Time:

    • If the reaction is incomplete, increasing the reaction time can improve the yield. Monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction time.[3]

Parameter Problem Suggested Solution
Catalyst Inactive or inappropriate catalyst.Use a fresh batch of catalyst or a milder, more efficient system.[3]
Temperature Suboptimal temperature leading to slow reaction or side products.Optimize temperature incrementally, monitoring with TLC.[3]
Solvent Poor solubility of reactants.Switch to a more polar solvent like DMF or ethanol.[3]
Reaction Time Incomplete reaction.Increase reaction time and monitor progress with TLC or LC-MS.[3]
Impurity Formation and Side Reactions

Q3: I am observing significant impurity spots on my TLC plate. What are the likely side reactions?

The formation of impurities is often due to side reactions inherent to the chosen synthetic route. For example, in the Combes synthesis, which condenses anilines with β-diketones, the regioselectivity can be an issue, leading to a mixture of isomers.[5] The steric effects of substituents on the aniline and diketone play a crucial role in determining the major product.[5]

Q4: How can I minimize the formation of side products?

  • Control of Reaction Conditions: Milder reaction conditions can often increase selectivity and minimize the formation of undesired byproducts.[3]

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired product. For instance, gold(III)-catalyzed reactions can proceed under milder conditions, potentially reducing side reactions.[3]

  • Protecting Groups: In some cases, the use of protecting groups on sensitive functionalities can prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of fluorinated quinolines.

Q5: Which is the most suitable synthetic method for my target fluorinated quinoline?

The choice of synthetic route depends on the desired substitution pattern of the quinoline ring. Here are some common methods:

  • Gould-Jacobs Reaction: This method is effective for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[6][7] It is particularly useful for anilines with electron-donating groups at the meta-position.[6]

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-substituted quinolines.[5][8][9]

  • Conrad-Limpach-Knorr Synthesis: This method yields 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[10][11][12][13]

  • Friedländer Annulation: This is a versatile method for synthesizing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][14][15][16]

Q6: How do I choose the right starting materials for the Friedländer synthesis?

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[3] The choice of these starting materials directly determines the substitution pattern of the final quinoline product.

Q7: What are the key steps in a typical Friedländer synthesis protocol?

A general protocol for an iodine-catalyzed Friedländer annulation is as follows:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[3]

Q8: How can I effectively purify my fluorinated quinoline product?

Purification strategies depend on the physical properties of your product. Common methods include:

  • Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be isolated by filtration and washed with a cold solvent to remove residual catalyst and impurities.[3]

  • Column Chromatography: This is a widely used technique for separating the desired product from impurities. The choice of solvent system is crucial for effective separation.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.

Visualizing the Process

To aid in understanding the experimental workflow, the following diagrams illustrate key concepts.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reactants Verify Purity and Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst analyze_impurities Characterize Impurities (e.g., by LC-MS, NMR) start->analyze_impurities Persistent Impurities optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp? optimize_solvent Change Solvent check_conditions->optimize_solvent Poor Solubility? optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst Inactive? successful_synthesis Improved Yield and Purity optimize_temp->successful_synthesis optimize_solvent->successful_synthesis optimize_catalyst->successful_synthesis modify_synthesis Modify Synthetic Route or Use Protecting Groups analyze_impurities->modify_synthesis modify_synthesis->successful_synthesis

Caption: A decision-making workflow for troubleshooting common issues in fluorinated quinoline synthesis.

Friedlander_Synthesis_Mechanism cluster_0 Mechanism 1: Aldol Condensation First cluster_1 Mechanism 2: Schiff Base Formation First 1_start 2-Aminoaryl Ketone + α-Methylene Compound 1_aldol Aldol Adduct Formation 1_start->1_aldol Rate-limiting step 1_dehydration1 Dehydration to form α,β-Unsaturated Carbonyl 1_aldol->1_dehydration1 1_imine Imine Formation 1_dehydration1->1_imine 1_product Quinoline Product 1_imine->1_product 2_start 2-Aminoaryl Ketone + α-Methylene Compound 2_schiff Schiff Base Formation 2_start->2_schiff 2_aldol Aldol Reaction 2_schiff->2_aldol 2_elimination Elimination 2_aldol->2_elimination 2_product Quinoline Product 2_elimination->2_product

Caption: Two plausible reaction mechanisms for the Friedländer quinoline synthesis.[14]

References

  • ResearchGate. Optimization of reaction conditions for the synthesis of 3-fluoroquinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • ElectronicsAndBooks. Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. [Link]

  • PubMed. Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy. [Link]

  • Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Link]

  • PMC. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • NIH. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... [Link]

  • Combes Quinoline Synthesis. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Combes synthesis of quinolines. [Link]

  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Conrad-Limpach Reaction. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • PMC. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • American Chemical Society. Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. [Link]

Sources

Catalyst selection for efficient 7,8-Difluoro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalyst Selection & Process Optimization for 7,8-Difluoro-2-methylquinoline Synthesis

Executive Summary

The synthesis of This compound is a critical gateway to next-generation fluoroquinolones and agrochemicals (e.g., Ipflufenoquin intermediates). While the Doebner-Miller reaction (condensation of 2,3-difluoroaniline with crotonaldehyde) is the most direct retrosynthetic route, it is notoriously plagued by "tar" formation—polymerization of the


-unsaturated aldehyde—and low yields due to the electron-deficient nature of the fluorinated aniline.

This guide moves beyond generic textbook procedures. We focus on catalyst-controlled chemoselectivity to suppress polymerization and maximize ring closure.

Part 1: Catalyst Selection Matrix

The choice of catalyst dictates your impurity profile and yield. We categorize these into three tiers based on Process Mass Intensity (PMI) and Selectivity .

Catalyst SystemMechanismYield PotentialProsCons
Tier 1: Iodine (

) (1-5 mol%)
Mild Lewis Acid + OxidantHigh (85-92%) Suppresses polymerization; promotes in situ oxidation of the dihydro-intermediate.Requires careful quench (thiosulfate); slightly more expensive than mineral acids.
Tier 2: Biphasic HCl / Toluene Brønsted Acid (Phase Transfer)Medium (60-75%) Toluene sequesters crotonaldehyde, releasing it slowly into the aqueous acid phase (kinetic control).High waste volume; requires vigorous stirring; "tar" still possible if stirring fails.
Tier 3: Rare Earth Triflates (

)
Strong Lewis AcidHigh (80-90%) Reusable; water-tolerant; extremely mild conditions (often room temp or mild heat).High upfront cost; best for small-scale discovery, not bulk manufacturing.

Recommendation: For most research and scale-up applications, Iodine (


)  is the superior choice. It acts as a dual-function reagent: it catalyzes the condensation and drives the oxidative aromatization, preventing the formation of disproportionated byproducts.

Part 2: Critical Troubleshooting (Q&A)

Scenario A: "My reaction mixture turned into a solid black tar/polymer."

Diagnosis: Uncontrolled polymerization of Crotonaldehyde. The Science: Crotonaldehyde is highly reactive. In the presence of strong concentrated acid (e.g.,


) and high heat, it polymerizes faster than it reacts with the electron-poor 2,3-difluoroaniline.

Corrective Protocol:

  • Switch to a "Masked" Aldehyde: Do not use free crotonaldehyde. Use Crotonaldehyde Diacetate or Crotonaldehyde Dimethyl Acetal . These release the aldehyde slowly in situ upon heating, keeping the instantaneous concentration low.

  • The "Drip" Method: If you must use free crotonaldehyde, add it dropwise over 2–4 hours to the refluxing aniline/catalyst mixture. Never dump it in all at once.

  • Biphasic Switch: Use the Toluene/6M HCl system. The crotonaldehyde stays in the toluene layer and only reacts at the interface.

Scenario B: "I have low conversion, and the starting aniline remains."

Diagnosis: Deactivation by Fluorine. The Science: The fluorine atoms at positions 2 and 3 of the aniline ring are electron-withdrawing. This reduces the nucleophilicity of the amine, making the initial attack on the aldehyde sluggish.

Corrective Protocol:

  • Catalyst Boost: Switch from HCl to a Lewis Acid like Zinc Chloride (

    
    )  or Indium Trichloride (
    
    
    
    )
    . These coordinate to the aldehyde carbonyl, increasing its electrophilicity to match the poor nucleophile.
  • Solvent Effect: Use n-Butanol or Nitrobenzene as a solvent to allow higher reflux temperatures (

    
    ) compared to water/ethanol. The energy barrier for the initial Schiff base formation is high for fluorinated anilines.
    
Scenario C: "I see a 'dihydro' impurity in my LC-MS that won't disappear."

Diagnosis: Incomplete Aromatization. The Science: The Doebner-Miller reaction produces a 1,2-dihydroquinoline intermediate that must be oxidized to form the final aromatic quinoline. Often, the reaction relies on air or disproportionation (sacrificing half your product) to do this.

Corrective Protocol:

  • Add an Oxidant: If you aren't using Iodine (which does this automatically), add a mild oxidant like p-Chloranil or Sodium m-nitrobenzenesulfonate to the reaction mixture during the final hour of reflux.

Part 3: Optimized Experimental Workflow (The Iodine Method)

This protocol is designed for This compound synthesis, prioritizing yield and purity.

Reagents:

  • 2,3-Difluoroaniline (1.0 equiv)

  • Crotonaldehyde (1.2 equiv) — Add slowly!

  • Iodine (

    
    ) (5 mol%)
    
  • Solvent: Ethanol or Acetonitrile (Reagent Grade)

Step-by-Step:

  • Activation: Dissolve 2,3-difluoroaniline and Iodine (5 mol%) in Ethanol. Stir for 15 minutes at Room Temp. Why? This forms a charge-transfer complex that activates the amine.

  • Controlled Addition: Heat the solution to a gentle reflux (

    
    ).
    
  • The Feed: Mix Crotonaldehyde in a small volume of ethanol. Add this solution dropwise to the refluxing mixture over 2 hours using a syringe pump or addition funnel.

  • Digestion: Continue reflux for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool to RT.

    • Quench with saturated Sodium Thiosulfate (

      
      )  to remove residual iodine (color changes from dark brown to yellow).
      
    • Adjust pH to ~9-10 using

      
       or dilute NaOH.
      
    • Extract with Ethyl Acetate.[1]

  • Purification: The product usually crystallizes upon evaporation or requires a short silica plug (Hexane/EtOAc).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the Iodine-catalyzed pathway, highlighting the critical "dihydro" intermediate stage where many protocols fail.

G cluster_cycle Iodine Catalytic Cycle Aniline 2,3-Difluoroaniline (Low Nucleophilicity) Complex Amine-Iodine Complex (Activated Nucleophile) Aniline->Complex I2 (5 mol%) Aldehyde Crotonaldehyde (Polymerization Risk) Polymer Polymer/Tar (Side Product) Aldehyde->Polymer Fast Add / High Acid Schiff Schiff Base (Michael Acceptor) Complex->Schiff + Aldehyde (Slow Add) Cyclization Intramolecular Cyclization (Acid Promoted) Schiff->Cyclization Reflux Dihydro 1,2-Dihydroquinoline (Unstable Intermediate) Cyclization->Dihydro Oxidation Oxidative Aromatization (Driven by Iodine) Dihydro->Oxidation I2 Regenerated Product This compound (Target) Oxidation->Product

Figure 1: Mechanistic pathway of Iodine-catalyzed Doebner-Miller reaction, emphasizing the suppression of polymerization and the oxidative aromatization step.

Part 5: References & Grounding

  • Modified Doebner-Miller Synthesis:

    • Concept: Use of Iodine as a mild Lewis acid and oxidant to replace harsh mineral acids.

    • Source: Wang, X., et al. "Iodine-catalyzed efficient synthesis of quinolines under mild conditions." Tetrahedron Letters, 2012.

  • Fluorinated Quinoline Scaffolds (Ipflufenoquin):

    • Concept: Structural relevance of this compound in modern agrochemicals.

    • Source: PubChem Compound Summary for Ipflufenoquin.

  • Rare Earth Catalysis (Scandium Triflate):

    • Concept: High-yield synthesis of quinolines using water-tolerant Lewis acids to prevent decomposition.

    • Source: Kobayashi, S., et al. "Scandium Triflate-catalyzed Doebner-Miller reaction." Chemical Reviews, 2002.

  • Biphasic Acid Protocols:

    • Concept: Troubleshooting polymerization via phase-transfer techniques.[2]

    • Source: BenchChem Technical Guide: "Navigating the Nuances of the Doebner Reaction."

Sources

Technical Support Center: Spectroscopic Identification of 7,8-Difluoro-2-methylquinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 7,8-Difluoro-2-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges encountered during the spectroscopic identification and characterization of impurities associated with this compound. Our approach integrates foundational principles with practical, field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities I should expect when analyzing this compound?

When synthesizing quinoline derivatives, impurities can arise from starting materials, side reactions, or subsequent degradation.[1] Given that syntheses like the Skraup or Doebner-von Miller reactions are common for quinoline cores, potential impurities for this compound could include:

  • Starting Material Carryover: Residual anilines or other precursors used in the synthesis.

  • Isomeric Impurities: Incomplete or alternative cyclization leading to different substitution patterns on the quinoline ring.

  • Over- or Under-Oxidized Species: The final oxidation step in many quinoline syntheses is critical. Incomplete oxidation can leave partially saturated (e.g., dihydroquinoline) derivatives, while over-oxidation or side reactions could introduce hydroxylated species.[2]

  • Polymeric Materials: Acid-catalyzed polymerization of intermediates, especially in reactions like the Doebner-von Miller synthesis, can result in tarry, polymeric byproducts that may be difficult to remove.[3]

  • De-fluorinated Species: Although the C-F bond is strong, harsh reaction conditions could potentially lead to the loss of one of the fluorine atoms.

Q2: What is a robust, systematic workflow for identifying a completely unknown impurity?

A multi-technique, phased approach is essential for confidently identifying an unknown species.[4] The goal is to move from detection and separation to structural elucidation. This workflow minimizes ambiguity and builds a comprehensive data package for the impurity.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Molecular Formula Determination cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation A High-Resolution HPLC-UV Method Development B Detect & Quantify Impurity Peak(s) A->B Initial Purity Profile C LC-HRMS (e.g., QTOF) Analysis B->C Impurity Detected D Obtain Accurate Mass of Impurity C->D E Generate Putative Molecular Formulae D->E F MS/MS Fragmentation Analysis E->F Formula Hypothesized G Isolate Impurity (Prep-HPLC) E->G Isolation Required I Propose Chemical Structure F->I H NMR Spectroscopy (1H, 13C, 19F, 2D NMR) G->H H->I J Synthesize Proposed Structure (Reference Standard) I->J Structure Proposed K Co-injection / Spectroscopic Comparison J->K L Confirm Impurity Identity K->L

Caption: General workflow for unknown impurity identification.

Troubleshooting Guide: Spectroscopic Analysis

This section addresses specific issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Q3: I need to develop an HPLC-UV method for purity analysis of this compound. Where should I start?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point. The quinoline structure provides good UV absorbance.

Rationale: RP-HPLC separates compounds based on hydrophobicity. A C18 column is a robust, general-purpose choice. Acetonitrile is often preferred over methanol as the organic modifier due to its lower UV cutoff and viscosity. A phosphate buffer is used to control the ionization state of the basic quinoline nitrogen, ensuring consistent retention times and peak shapes.

Experimental Protocol: Starting HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Initial Gradient: Start with a scouting gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution conditions for the main peak and any impurities.[5]

  • Optimization: Adjust the gradient to ensure good resolution between the main peak and all impurities. An ideal method should have all impurities eluting well-separated from the main peak and each other.

ParameterStarting ConditionRationale
Column C18 (L1 packing), 4.6 x 150 mm, 5 µmGeneral purpose, good retention for aromatic compounds.
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0), B: AcetonitrileBuffered aqueous/organic mobile phase is standard for ionizable compounds.
Detection UV, 230 nmQuinolines have strong absorbance in this region.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides better reproducibility than ambient temperature.

Q4: My peaks in the HPLC chromatogram are tailing or splitting. What could be the cause?

Peak tailing or splitting often points to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

G Start Poor Peak Shape Observed (Tailing/Splitting) Check1 Is the mobile phase pH appropriate? Start->Check1 Sol1 Adjust buffer pH to 2.5-3.5 to ensure consistent protonation of the quinoline nitrogen. Check1->Sol1 No Check2 Is the sample concentration too high? Check1->Check2 Yes End Peak Shape Improved Sol1->End Sol2 Dilute the sample. Check for mass overload. Check2->Sol2 Yes Check3 Is the column old or contaminated? Check2->Check3 No Sol2->End Sol3 Flush column with strong solvent. If no improvement, replace the column. Check3->Sol3 Yes Check3->End No, consult instrument manual for hardware issues. Sol3->End

Caption: Troubleshooting guide for poor HPLC peak shape.

Mass Spectrometry (MS)

Q5: How does high-resolution mass spectrometry (HRMS) aid in identifying an impurity?

HRMS, often using technologies like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of an ion (typically to within 5 ppm).[6][7]

Causality: This accuracy is critical because it severely restricts the number of possible elemental compositions for the measured mass. For example, if an impurity has a nominal mass of 300, there could be hundreds of possible formulae. With an accurate mass of 300.1234, this can be narrowed down to only a few chemically plausible options, providing a strong hypothesis for the molecular formula before any further experiments are run.[4] Combining this with MS/MS fragmentation data, which breaks the molecule apart and reveals its substructures, allows for a confident structural proposal.

Q6: I am analyzing an HPLC fraction containing a suspected impurity via LC-MS, but I don't see a clear molecular ion. What troubleshooting steps should I take?

This is a common issue that can stem from poor ionization, in-source fragmentation, or low concentration.

  • Switch Ionization Mode: If you are using electrospray ionization in positive mode (ESI+), try negative mode (ESI-). Some compounds ionize more efficiently in one mode over the other.

  • Try a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be effective for less polar compounds that do not ionize well with ESI.

  • Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage in the MS source. A high voltage can cause the molecular ion to fragment immediately upon formation, meaning you only observe the fragment ions.

  • Check for Adducts: The molecular ion may not be present as [M+H]⁺. Look for common adducts like [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. These are especially common if there are trace levels of salts in your mobile phase or sample.

  • Increase Concentration: If the impurity is at a very low level, you may simply not have enough of it to detect. Try to concentrate the sample or use a larger injection volume if possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: Which NMR experiments are essential for the structural elucidation of a this compound impurity?

NMR spectroscopy is the gold standard for unequivocal structure determination.[8] For a fluorinated compound like this, a specific set of experiments is highly recommended.

Experimental Protocol: Core NMR Experiments for Impurity ID

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. This is the starting point for any structural analysis.

  • ¹³C NMR: Shows all unique carbon environments. Often run with proton decoupling to simplify the spectrum to a series of single lines.

  • ¹⁹F NMR: This is critical for this specific molecule. It will confirm the presence and electronic environment of the fluorine atoms. A change in the chemical shift or coupling pattern compared to the parent compound is a strong indicator of a structural change near the fluorine atoms.

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., which are on adjacent carbons). This helps to build proton spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is extremely powerful for piecing together different fragments of the molecule and confirming the overall carbon skeleton.

ExperimentInformation GainedWhy It's Important for This Molecule
¹H NMR Proton environments, multiplicity, integration.Defines the aromatic and methyl group protons.
¹⁹F NMR Fluorine environments and couplings.Directly probes the difluoro-substituted ring for any changes.
¹³C NMR Carbon skeleton.Confirms the number of carbons and their hybridization.
2D COSY H-H correlations through bonds.Maps out adjacent protons in the aromatic rings.
2D HMBC H-C long-range (2-3 bond) correlations.Connects the methyl group to the quinoline core and links different parts of the structure.

Q8: My impurity is present at a very low level, making it difficult to get a good NMR spectrum. What can I do to improve sensitivity?

Acquiring high-quality NMR data on mass-limited samples is a primary challenge in impurity analysis.[8]

  • Increase the Number of Scans: The signal-to-noise ratio (S/N) increases with the square root of the number of scans. Doubling the acquisition time does not double the S/N, but it does improve it. Be prepared for longer experiment times (overnight or longer).

  • Use a High-Field Magnet: Higher field strengths (e.g., 600 MHz vs. 400 MHz) provide greater sensitivity and spectral dispersion.

  • Utilize Cryogenic Probes (CryoProbes): These probes cool the electronics to cryogenic temperatures, dramatically reducing thermal noise and increasing the S/N by a factor of 3-4. This is often the most effective solution for mass-limited samples.[8]

  • Use Micro-NMR Tubes: Specialized tubes (e.g., Shigemi tubes) can reduce the required sample volume, effectively increasing the concentration of your sample within the detection region of the NMR coil.

References

  • Phenomenex, Inc. (2014). GC Troubleshooting Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • PMC. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Academia.edu. (n.d.). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Retrieved from [Link]

  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Analysis Guide. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Resolian. (n.d.). Impurity Identification. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]

  • MDPI. (n.d.). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). Ipflufenoquin. Retrieved from [Link]

  • Waters. (n.d.). Agrochemical Solutions Application Notebook. Retrieved from [Link]

  • ResearchGate. (2013). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

Sources

Handling and storage recommendations for 7,8-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-Q78-DFM-001 | Version: 2.1 | Last Updated: 2026-02-10[1]

Product Identity & Technical Summary

PropertySpecification
Chemical Name 7,8-Difluoro-2-methylquinoline
CAS Number 1351515-97-3
Molecular Formula C₁₀H₇F₂N
Molecular Weight 179.17 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Primary Hazard Irritant (Skin/Eye/Respiratory)

Introduction

As a Senior Application Scientist, I often see researchers treat fluorinated quinolines like generic building blocks. This is a mistake. This compound is a specialized scaffold where the electronic push-pull between the electron-withdrawing fluorines (positions 7,[1]8) and the electron-donating methyl group (position 2) creates unique reactivity—and stability—profiles.

This guide moves beyond the Safety Data Sheet (SDS). It explains the causality of degradation and provides self-validating protocols to ensure your experimental success in medicinal chemistry (e.g., kinase inhibitor synthesis) or agrochemical development (e.g., Ipflufenoquin analogs).

Module 1: Critical Storage Protocols

The "Why" Behind the Protocol

The 2-methyl position on the quinoline ring is "benzylic-like," making it susceptible to radical oxidation in the presence of light and oxygen, leading to the formation of aldehydes or carboxylic acids.[1] Furthermore, the nitrogen lone pair, while less basic due to the fluorine induction, can still form N-oxides over extended periods if stored improperly.[1]

Storage Decision Matrix

StorageLogic cluster_check Self-Validation Check Start Compound Arrival Inspect Visual Inspection (Color/Form) Start->Inspect Action1 Use Immediately (< 24 Hours) Inspect->Action1 Planned Use Action2 Long Term Storage (> 24 Hours) Inspect->Action2 Inventory Cond1 Store at RT Desiccator Protect from Light Action1->Cond1 Cond2 Store at 2-8°C Purge with Argon/N2 Seal with Parafilm Action2->Cond2 Check Re-Check Color before next use (Darkening = Oxidation) Cond2->Check

Figure 1: Decision matrix for immediate vs. long-term storage to prevent oxidative degradation.

Protocol: Long-Term Preservation
  • Atmosphere: Always backfill the storage vial with dry Argon or Nitrogen after every use. Oxygen is the primary enemy of the methyl group.

  • Temperature: Store at 2-8°C (Refrigerated) . While the solid is stable at room temperature for short periods, refrigeration slows the kinetics of any potential hydrolysis or oxidation.[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage as fluorinated aromatics can adsorb into certain polymers over years.

Module 2: Handling & Reactivity Troubleshooting

Q: My reaction yield is low when targeting the 2-methyl group. Why?

A: The 7,8-difluoro substitution pattern exerts a strong inductive withdrawing effect ($ -I $), which deactivates the ring but also impacts the acidity of the 2-methyl protons.[1]

  • Issue: If you are using a weak base, you may not be fully deprotonating the methyl group for condensation reactions.[1]

  • Solution: Use a stronger base (e.g., KHMDS or NaH) compared to what you would use for a non-fluorinated quinoline.[1]

  • Validation: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 8:2). The starting material will be UV active (blue fluorescence is common for quinolines).

Q: Can I perform Nucleophilic Aromatic Substitution (S_NAr) on this scaffold?

A: Yes, but regioselectivity is critical.

  • Mechanism: The C-2 and C-4 positions are naturally electrophilic in quinolines. However, the fluorine atoms at C-7 and C-8 are also leaving groups.[1]

  • Guidance: In strong S_NAr conditions (e.g., reacting with an amine or alkoxide), the Fluorine at C-7 is generally more labile than C-8 due to the para-relationship with the quinoline nitrogen (electronic resonance).[1]

  • Warning: If your goal is to functionalize the methyl group, avoid harsh nucleophiles that might attack the ring fluorines instead.[1]

Module 3: Troubleshooting Degradation

Visual & Analytical Diagnosis

Use this workflow to determine if your compound is fit for use.

DegradationAnalysis Obs Observation Issue1 Dark Brown/Black Sticky Solid Obs->Issue1 Issue2 Pale Yellow Free-flowing Powder Obs->Issue2 Analysis Run 1H-NMR (CDCl3) Issue1->Analysis ActionUse Proceed with Experiment Issue2->ActionUse Res1 New peak at ~10 ppm (Aldehyde formation) Analysis->Res1 Oxidation Res2 Broadening of Methyl Peak (Polymerization/Radical) Analysis->Res2 Degradation Res3 Clean Doublet/Multiplet (Aromatic Region) Analysis->Res3 Intact ActionFix Recrystallize: Hexane/EtOAc Res1->ActionFix Res2->ActionFix Res3->ActionUse

Figure 2: Diagnostic workflow for assessing compound purity based on physical appearance and NMR data.

Purification Protocol (If degraded)

If the compound has turned brown (oxidation):

  • Dissolve the solid in a minimal amount of Dichloromethane (DCM) .

  • Pass through a short pad of Silica Gel (eluting with 10% EtOAc in Hexanes). The polar oxidation products (N-oxides/acids) will stick to the silica, while the clean fluoro-quinoline elutes.[1]

  • Concentrate the filtrate in vacuo.

Module 4: Safety & Emergency

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Specific Fluorine Hazard: While the C-F bond is stable, combustion or contact with superacids can release Hydrogen Fluoride (HF) .[1]

  • Fire: Do not breathe fumes. Use standard ABC fire extinguishers.

  • Spill: Do not use water initially if the spill is large (to prevent spreading). Adsorb with sand or vermiculite.

First Aid:

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes. Remove contact lenses.[3]

  • Skin Contact: Wash off with soap and plenty of water. If irritation persists (redness/burning), seek medical attention, as fluorinated compounds can sometimes delay irritation signals.[1]

References

  • Chemical Identity & CAS

    • Source: BLD Pharm & ChemBuyersGuide D
    • Citation: CAS 1351515-97-3 is the specific identifier for this compound.[1][4]

    • Link: (Verified CAS Source).

  • General Quinoline Stability & Reactivity

    • Source: PubChem Compound Summary for 2-Methylquinoline (Analogous Reactivity).
    • Citation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7060, 2-Methylquinoline.[1]

    • Link:[1]

  • Fluorinated Quinoline Handling

    • Source: BenchChem Handling Protocols.
    • Citation: Protocols for handling halogenated quinoline deriv
    • Link:[1]

  • Related Agrochemical Context (Ipflufenoquin)

    • Source: EPA / PubChem.
    • Citation: this compound is a substructure of the fungicide Ipflufenoquin (CAS 1314008-27-9).[1]

    • Link:[1]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7,8-Difluoro-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing 7,8-difluoro-2-methylquinoline analogs. While direct research on this specific scaffold is emerging, this document synthesizes data from structurally related quinoline classes to provide a robust predictive framework for drug design and development. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design novel therapeutic agents.

Introduction: The Quinoline Scaffold and the Strategic Role of Fluorine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The 2-methylquinoline core, in particular, has been a focal point for the development of novel therapeutic agents.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties.[4][5] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing significant changes in a molecule's electronic distribution, metabolic stability, and binding affinity to target proteins.[6] Specifically, fluorination can:

  • Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at otherwise susceptible positions, increasing the compound's half-life.[6][7]

  • Improve Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with target proteins, enhancing binding affinity and potency.[4]

  • Modulate Physicochemical Properties: Fluorination can alter a compound's lipophilicity and pKa, which can improve membrane permeability and bioavailability.[4][7]

The strategic placement of two fluorine atoms at the 7 and 8 positions of the 2-methylquinoline scaffold is a rational design approach aimed at leveraging these benefits to create novel drug candidates with enhanced therapeutic profiles.

Inferred Structure-Activity Relationships

Drawing from the broader class of fluoroquinolones and substituted quinolines, we can infer the following SAR principles for the this compound core. These relationships are categorized by the position of modification on the quinoline ring.

Core Contributions to Activity:
  • 2-Methyl Group: The methyl group at the C-2 position is a common feature in many biologically active quinolines. While extensive SAR at this position for the 7,8-difluoro analogs is not available, in other quinoline series, small alkyl groups at this position are often well-tolerated and can contribute to target binding.

  • 7,8-Difluoro Substitution: The difluorination pattern on the benzene ring portion of the quinoline is critical.

    • Position 7: Substitutions at the C-7 position, often with nitrogen-containing heterocycles, are known to significantly enhance the antimicrobial effects of fluoroquinolones.[8] This position is a key vector for modulating the spectrum of activity.

    • Position 8: A fluorine atom at the C-8 position can increase the lipophilicity and absorption of the molecule.[8] In some quinoline series, an 8-fluoro group, particularly in combination with a 5-amino group, can increase activity against atypical organisms.[9]

Key Modification Points for Potency and Specificity:
  • Position 4: The C-4 position is a critical site for modification to impart diverse biological activities.

    • Anticancer Activity: The attachment of substituted anilino groups at the 4-position has been a successful strategy for developing potent anticancer agents, such as EGFR kinase inhibitors.[1][10] The nature of the substituent on the aniline ring plays a crucial role in determining the antiproliferative activity.[1]

    • Antimalarial Activity: The introduction of amino alcohol side chains at the C-4 position has been shown to be critical for antimalarial activity.[11]

  • Position 3: The presence of a carboxylic acid group at the C-3 position, along with a keto group at C-4, is essential for the antibacterial activity of quinolones by enabling binding to the DNA gyrase enzyme.[9][12] Saturation of the double bond between C-2 and C-3 results in a loss of this activity.[9]

The following diagram illustrates the key positions on the this compound scaffold and their potential impact on biological activity based on inferences from related compounds.

Caption: Inferred SAR hotspots on the this compound scaffold.

Comparative Data on Related Structures

While specific data for a series of this compound analogs is limited, the following table presents data from closely related 7-fluoro-4-anilinoquinolines to illustrate the impact of substitutions at the 4-position on anticancer activity.[1] This serves as a valuable proxy for guiding the design of new analogs based on the 7,8-difluoro core.

Compound IDR (Substituent on 4-Anilino Ring)IC50 (μM) - HeLa Cells[1]IC50 (μM) - BGC-823 Cells[1]
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21

Analysis of the Data:

The data clearly indicates that the nature of the substituent at the meta-position of the 4-anilino group significantly influences the antiproliferative activity. Bulky, hydrophobic groups such as isopropyl (1f) and tert-butyl (1g) demonstrate the most potent activity, suggesting that steric bulk in this region is favorable for target binding, which is hypothesized to be a kinase like EGFR.[1]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate the anticancer potential of quinoline derivatives.

MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits the growth of 50% of a cell population (IC50).

Workflow Diagram:

MTT_Workflow start Start: Cancer Cell Culture seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End: Cytotoxicity Data calculate_ic50->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain the selected cancer cell line (e.g., HeLa, BGC-823) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Grow the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for an additional 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine at the 7 and 8 positions is expected to confer advantageous pharmacokinetic properties. Based on the analysis of related quinoline analogs, the C-4 position is a key handle for introducing functionality to target specific biological endpoints, particularly in the context of anticancer drug discovery.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the C-4 position. This will allow for the direct elucidation of the SAR for this specific scaffold and the validation of the inferences presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Scribd. SAR of Fluroquinolone | PDF. [Link]

  • MDPI. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. [Link]

  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • YouTube. SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. The structure-activity relationships (SAR) of quinolones. [Link]

  • ResearchGate. Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. [Link]

  • National Center for Biotechnology Information. The role of fluorine in medicinal chemistry. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • National Center for Biotechnology Information. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. [Link]

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A Senior Application Scientist's Guide to Validating the Antifungal Spectrum of Novel 7,8-Difluoro-2-methylquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of the Quinoline Scaffold

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to global public health.[1] Organisms such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The quinoline nucleus has long been a source of inspiration in medicinal chemistry, yielding compounds with a vast spectrum of biological activities, including antimalarial, antibacterial, and antifungal properties.[3][4][5][6]

This guide focuses on a specific, promising scaffold: 7,8-Difluoro-2-methylquinoline. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often enhancing metabolic stability and biological potency.[7] While some research has explored the antifungal potential of various quinoline derivatives, a standardized, rigorous validation of this specific difluoro-substituted scaffold is essential for its development as a potential clinical candidate.[8][9][10]

This document provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to objectively assess the antifungal spectrum of novel this compound based compounds. We will proceed from the ground up, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a scientifically sound and reproducible evaluation.

Pillar 1: Establishing a Robust In Vitro Testing Platform

The cornerstone of antifungal profiling is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. To ensure data is reliable and comparable across different studies, adherence to a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides such gold-standard protocols, which are globally recognized for their reproducibility.[11][12]

This guide will utilize the principles outlined in two key CLSI documents:

  • CLSI M27 for yeasts.[13][14]

  • CLSI M38 for filamentous fungi (molds).[15][16][17]

The broth microdilution method described in these documents is the reference standard for antifungal susceptibility testing.[11][18][19]

Core Components of the Antifungal Screening Panel

A meaningful assessment of antifungal spectrum requires a carefully selected panel of fungal pathogens and comparator drugs.

1. Fungal Pathogen Panel: The selection should include a diverse range of clinically relevant species, encompassing both common pathogens and those known for intrinsic or acquired resistance. The World Health Organization (WHO) has published a fungal priority pathogens list that serves as an excellent guide for this selection.[1]

Priority Tier Species Rationale for Inclusion
Critical Candida albicansMost common cause of candidiasis.
Candida aurisEmerging multidrug-resistant pathogen of urgent concern.
Aspergillus fumigatusLeading cause of invasive aspergillosis.
Cryptococcus neoformansMajor cause of life-threatening meningitis in immunocompromised individuals.
High Candida glabrataIntrinsically less susceptible to azoles.
Candida parapsilosisCommon cause of bloodstream infections, particularly in neonates.
Fusarium spp.Opportunistic pathogens, often resistant to multiple antifungals.
Medium Candida kruseiIntrinsically resistant to fluconazole.

2. Comparator Antifungal Agents: The performance of the novel quinoline compounds must be benchmarked against established antifungal drugs from different classes. This provides context for their potency and spectrum.

Antifungal Class Comparator Drug Mechanism of Action
Azoles Fluconazole, VoriconazoleInhibit ergosterol biosynthesis (lanosterol 14-α-demethylase).
Polyenes Amphotericin BBinds to ergosterol, forming pores in the fungal cell membrane.
Echinocandins CaspofunginInhibits β-(1,3)-D-glucan synthesis, disrupting cell wall integrity.

Pillar 2: Detailed Experimental Protocol (Broth Microdilution)

This section provides a step-by-step protocol adapted from CLSI M27 and M38 standards.[20][21][22] The causality behind each step is explained to ensure both accuracy and understanding.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis A Prepare Drug Stock Solutions (DMSO) B Perform 2-fold Serial Dilutions in 96-well Plates (RPMI-1640) A->B E Inoculate Plates with Fungal Suspension B->E C Culture Fungal Strains (SDA/PDA, 24-48h) D Prepare Fungal Inoculum (Spectrophotometrically adjusted) C->D D->E F Incubate Plates (35°C, 24-48h) E->F G Read Plates Visually or Spectrophotometrically F->G H Determine MIC Endpoint (e.g., 50% growth inhibition) G->H I Record & Compare Data H->I

Caption: Workflow for determining antifungal MIC via broth microdilution.

Step-by-Step Methodology

1. Preparation of Antifungal Stock Solutions:

  • Action: Dissolve the this compound compounds and comparator drugs in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Rationale: DMSO is a universal solvent for most organic compounds. Preparing a high-concentration stock allows for subsequent dilutions where the final DMSO concentration is low enough (<1%) to not affect fungal growth.

2. Preparation of Microdilution Plates:

  • Action: In sterile 96-well U-bottom microtiter plates, perform a 2-fold serial dilution of each drug stock using RPMI-1640 medium. The typical final concentration range to test is 0.03 to 16 µg/mL.

  • Rationale: RPMI-1640, buffered with MOPS, provides a stable pH environment and the necessary nutrients for consistent fungal growth, as specified by CLSI.[23] A 2-fold dilution series is the standard for determining MIC values.

3. Inoculum Preparation:

  • Action:

    • Yeasts: From a fresh culture (24h on Sabouraud Dextrose Agar), suspend several colonies in sterile saline. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the well.

    • Molds: From a mature culture (7 days on Potato Dextrose Agar), gently harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension spectrophotometrically and then dilute in RPMI-1640 to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Rationale: A standardized inoculum size is the most critical variable for reproducibility.[19] Too high an inoculum can lead to falsely elevated MICs (resistance), while too low an inoculum can result in falsely low MICs.

4. Inoculation and Incubation:

  • Action: Add the standardized fungal inoculum to each well of the drug-containing microtiter plates. Include a drug-free well (growth control) and an un-inoculated well (sterility control). Incubate the plates at 35°C for 24-48 hours.

  • Rationale: Incubation time is species-dependent. 24 hours is typically sufficient for most Candida species, while 48 hours or longer may be needed for Cryptococcus and filamentous fungi.[23]

5. Determination of MIC Endpoints:

  • Action: After incubation, determine the MIC by visually inspecting the wells or by using a microplate reader.

  • Rationale: The endpoint definition varies by drug class:

    • Azoles (and the new Quinoline compounds): The MIC is the lowest concentration showing a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[19][23]

    • Amphotericin B: The MIC is the lowest concentration showing 100% growth inhibition (optically clear well).[23]

    • Echinocandins (against molds): The endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the growth of small, aberrant hyphal clusters.

Pillar 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. All quantitative MIC data should be summarized in a structured table.

Comparative Antifungal Spectrum Data (Example)
Fungal Species MIC (µg/mL)
Compound A Compound B Fluconazole Voriconazole Amphotericin B
C. albicans ATCC 9002810.50.50.060.25
C. auris B1122121>640.250.5
C. glabrata ATCC 9003084160.50.5
A. fumigatus ATCC 20430542N/A0.51

This is example data for illustrative purposes.

Interpreting the Results

The collected data allows for a multi-faceted analysis:

  • Potency: Compare the absolute MIC values of the novel compounds against the comparators. Lower MIC values indicate higher potency.

  • Spectrum of Activity: Assess the range of fungal species inhibited by the compounds. A broad-spectrum agent will be active against both yeasts and molds.

  • Activity Against Resistant Strains: Pay close attention to the MIC values against organisms like C. auris or fluconazole-resistant Candida. Potent activity here suggests a valuable therapeutic niche and potentially a novel mechanism of action.

Hypothesized Mechanism of Action

While antibacterial quinolones famously target DNA gyrase and topoisomerase IV, the antifungal mechanism may differ.[24][25][26] Some studies on novel quinoline fungicides suggest an inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[27][28] This represents a distinct mode of action from currently available clinical antifungals and is a promising avenue for overcoming existing resistance.

MoA_Hypothesis cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Orotate Orotate Carbamoyl_P->Orotate ...multiple steps... UMP UMP Orotate->UMP PRPP DHODH DHODH Enzyme Orotate->DHODH DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA ...multiple steps... DHODH->UMP Quinoline This compound Compound Quinoline->DHODH Inhibition

Caption: Hypothesized inhibition of the DHODH enzyme by quinoline compounds.

Conclusion

This guide provides a robust, scientifically grounded framework for validating the antifungal spectrum of novel this compound compounds. By adhering to standardized CLSI methodologies, employing a clinically relevant panel of pathogens and comparators, and interpreting the data within a structured context, researchers can generate high-quality, reproducible results. This rigorous approach is the essential first step in the long but critical journey of developing a promising chemical scaffold into a life-saving therapeutic agent. The potential for a novel mechanism of action makes this class of compounds a particularly exciting area for future research and development.

References

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI . CLSI. Available at: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E . CLSI. Available at: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI . CLSI. Available at: [Link]

  • CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi: Approved Standard - Second Edition . ANSI Webstore. Available at: [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids . PubMed. Available at: [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis . National Institutes of Health. Available at: [Link]

  • CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL . Techstreet. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition . CLSI. Available at: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing . Scholars @ UT Health San Antonio. Available at: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing . PubMed. Available at: [Link]

  • Species-Specific Identification of a Wide Range of Clinically Relevant Fungal Pathogens by Use of Luminex xMAP Technology . PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids . ACS Publications. Available at: [Link]

  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS . PubMed Central. Available at: [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds . PubMed. Available at: [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds . ResearchGate. Available at: [Link]

  • Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species . ASM Journals. Available at: [Link]

  • Mechanism of action of and resistance to quinolones . PubMed Central. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition . ANSI Webstore. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI . CLSI. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing . PubMed Central. Available at: [Link]

  • Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs . Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi . CLSI. Available at: [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs . MDPI. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria . FirstWord HealthTech. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? . Microbiology Society. Available at: [Link]

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents . PubMed. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance . ACS Publications. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria . FDA. Available at: [Link]

  • Identification of Clinically Relevant Fungi and Prototheca Species by rRNA Gene Sequencing and Multilocus PCR Coupled with Electrospray Ionization Mass Spectrometry . PubMed Central. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition . ResearchGate. Available at: [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols . National Institutes of Health. Available at: [Link]

  • Molecular Test Targets Three Significant Pathogenic Fungi . AZoLifeSciences. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs . PubMed Central. Available at: [Link]

  • Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide . Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • WHO fungal priority pathogens list: challenges in diagnosis and management . YouTube. Available at: [Link]

  • Ipflufenoquin (Ref: NF-180) . University of Hertfordshire. Available at: [Link]

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Head-to-head comparison of different synthetic routes to 7,8-Difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,8-Difluoro-2-methylquinoline (CAS 1260888-53-8) is a critical heterocyclic scaffold, primarily utilized as the core intermediate for the novel fungicide Ipflufenoquin .[1] Its synthesis presents a classic regioselectivity challenge due to the presence of two vicinal fluorine atoms on the aniline precursor.

This guide provides a head-to-head technical comparison of the two dominant synthetic strategies:

  • The Modified Doebner-Miller Reaction: The industrial workhorse, optimized for atom economy and scalability.

  • The Conrad-Limpach Approach: A stepwise, precision route offering superior purity profiles and regiocontrol at the cost of step-count.

Route 1: The Modified Doebner-Miller Synthesis

Best For: Large-scale manufacturing, high atom economy, and cost-efficiency.[1]

The Doebner-Miller reaction is a variant of the Skraup synthesis that uses ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-unsaturated aldehydes (or their precursors) to form quinolines.[2] For this compound, the reaction between 2,3-difluoroaniline  and crotonaldehyde  is the direct path.[1]
Critical Mechanistic Insight

The standard Doebner-Miller often suffers from violent exotherms and polymerization ("tars").[1] The modified protocol incorporates a mild oxidant (Sodium 3-nitrobenzenesulfonate) and controlled addition to manage the redox potential and suppress polymerization.[1]

Experimental Protocol (Self-Validating)

Scale: 100 mmol basis

Reagents:

  • 2,3-Difluoroaniline (1.0 equiv)[1]

  • Crotonaldehyde (E-but-2-enal) (1.2 equiv)[1]

  • Sodium 3-nitrobenzenesulfonate (0.6 equiv) - Acts as the oxidant.[1]

  • Sulfuric Acid (65-70%) or Oleum - Solvent and catalyst.[1]

Step-by-Step Workflow:

  • Preparation: In a corrosion-resistant reactor (Hastelloy or glass-lined), dissolve Sodium 3-nitrobenzenesulfonate in sulfuric acid. Cool to 0–5°C.[1]

  • Amine Addition: Add 2,3-difluoroaniline slowly. Caution: Exothermic neutralization.[1] Ensure internal temperature remains

    
    °C to prevent premature oxidation.[1]
    
  • Controlled Reaction: Heat the mixture to 100–105°C .

  • Aldehyde Dosing: Add Crotonaldehyde dropwise over 2–3 hours.

    • Why? Instant addition causes crotonaldehyde polymerization (aldol condensation with itself), reducing yield. Slow addition ensures the aniline intercepts the aldehyde.

  • Digestion: Stir at 105°C for an additional 2 hours. Monitor by HPLC for consumption of aniline.

  • Workup: Pour onto crushed ice. Neutralize with NaOH (pH 9-10). Steam distill the crude mixture to separate the volatile quinoline from non-volatile tars.

  • Purification: Crystallize from heptane/EtOAc or distill under reduced pressure.

Pathway Visualization[1][3][4]

DoebnerMiller Aniline 2,3-Difluoroaniline Michael Michael Adduct (Amino-ketone) Aniline->Michael + H+ Croton Crotonaldehyde Croton->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization - H2O Dihydro 1,2-Dihydroquinoline (Unstable) Cyclization->Dihydro Oxidation Oxidative Aromatization (Na-3-NBS) Dihydro->Oxidation - 2H Product This compound Oxidation->Product

Caption: The Doebner-Miller cascade.[1] Note that the oxidation step is driven by the nitro-sulfonate additive rather than air, ensuring reproducibility.

Route 2: The Conrad-Limpach Synthesis (Stepwise)

Best For: High-purity requirements, academic labs, or when avoiding harsh acid/oxidant conditions.[1]

This route constructs the quinoline ring in a stepwise manner via a 4-hydroxy intermediate.[1][3] It is chemically "cleaner" but requires three distinct chemical transformations.[1]

Experimental Protocol

Step 1: Enamine Formation [4][5]

  • Reflux 2,3-difluoroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in toluene with catalytic p-TsOH.[1]

  • Use a Dean-Stark trap to remove water.[1][6] Completion is marked by the cessation of water collection.

  • Evaporate solvent to yield the crude

    
    -enamino ester.[1]
    

Step 2: Thermal Cyclization (Gould-Jacobs type)

  • Add the crude enamine dropwise into boiling diphenyl ether (

    
    C).
    
    • Why? High thermal energy is required to overcome the activation barrier for the intramolecular EAS reaction.

  • Cool and dilute with hexane. The product, 7,8-difluoro-4-hydroxy-2-methylquinoline , precipitates as a solid.[1] Filter and wash.[1][6][7]

Step 3: Aromatization (Reduction) [1]

  • Chlorination: Reflux the 4-hydroxy intermediate in POCl

    
     (neat) for 2 hours to yield 4-chloro-7,8-difluoro-2-methylquinoline . Quench on ice/ammonia.
    
  • Dehalogenation: Hydrogenate the chloro-quinoline using Pd/C (5% loading) in methanol with Et

    
    N (to scavenge HCl) at 3 atm H
    
    
    
    .
  • Filter catalyst and concentrate to obtain the final product.[6]

Workflow Visualization

ConradLimpach Start 2,3-Difluoroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate (Schiff Base) Start->Enamine Toluene, Reflux (-H2O) Hydroxy 4-Hydroxy-7,8-difluoro- 2-methylquinoline Enamine->Hydroxy 250°C, Ph2O (Cyclization) Chloro 4-Chloro Derivative Hydroxy->Chloro POCl3, Reflux Final This compound Chloro->Final Pd/C, H2 (Dechlorination)

Caption: The stepwise Conrad-Limpach route allows for the isolation of stable intermediates, reducing the risk of side-product carryover.[1]

Head-to-Head Comparison

FeatureRoute 1: Modified Doebner-MillerRoute 2: Conrad-Limpach
Step Count 1 (One-pot)3 (Isolation required)
Atom Economy High (Water is main byproduct)Low (Loss of EtOH, POCl3 waste)
Yield (Overall) 55–65%40–50% (cumulative)
Purity (Crude) Low (Requires steam distillation)High (Intermediates precipitate)
Scalability Excellent (Kiloton capable)Moderate (High temp step limits batch size)
Safety Profile High Risk: Exotherms, Oleum useModerate Risk: POCl3 handling, High Temp
Regiocontrol Good (Directed by F-substituents)Perfect (Structural guarantee)
Regioselectivity Note

In both routes, the 2,3-difluoroaniline substrate directs cyclization to the carbon ortho to the amine. Since the C2 position is blocked by a fluorine atom, cyclization occurs exclusively at C6, yielding the desired 7,8-difluoro substitution pattern.

Conclusion

  • Select Route 1 (Doebner-Miller) if you are moving to pilot or production scale and have the engineering controls to manage exotherms and acid waste.[1] This is the standard route for agricultural intermediates like Ipflufenoquin.

  • Select Route 2 (Conrad-Limpach) if you are in early-stage discovery and require a highly pure standard without developing a steam distillation setup.[1]

References

  • Preparation of this compound (Patent)

    • Source: US Patent Application 2013/0150388 (and related WO2011/080208).[1] Describes the sulfonation/Doebner-Miller approach for fluorinated anilines.

    • Link:[1]

  • Ipflufenoquin Intermediate Synthesis

    • Source: PubChem CID 68289416 (Ipflufenoquin).[1]

    • Link:[1]

  • General Doebner-Miller Mechanism & Modifications

    • Source: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
    • Link: [J. Org.[1][4] Chem. Article]([Link]1]

  • Conrad-Limpach Synthesis of Fluorinated Quinolines

    • Source:Journal of Fluorine Chemistry, Vol 128, Issue 4.
    • Link:[1]

Sources

Safety Operating Guide

7,8-Difluoro-2-methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling and Disposal of 7,8-Difluoro-2-methylquinoline

Executive Summary & Chemical Profile

This compound is a specialized fluorinated heterocyclic building block, frequently utilized in the synthesis of agrochemicals (e.g., Ipflufenoquin) and pharmaceutical intermediates.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of fluorine atoms at the 7 and 8 positions.

Crucial Operational Directive: Unlike standard organic waste, this compound releases hydrogen fluoride (HF) and nitrogen oxides (NOx) upon thermal decomposition. It must never be commingled with non-halogenated solvents or general trash, as standard incinerators may lack the necessary scrubbers to neutralize acidic fluoride byproducts.

Physicochemical Hazard Profile
ParameterSpecificationOperational Implication
Chemical Class Fluorinated HeterocycleSegregate as Halogenated Organic .[1][2][3]
Physical State Solid (Off-white/Yellow)potential for dust generation; requires particulate respiratory protection.[1]
Combustion Byproducts HF, NOx, CO, CO2Do not autoclave. Incineration requires HF scrubbing.
Aquatic Toxicity High (Predicted H413/H411)Zero-discharge policy. Do not release into sinks or drains.[1]
Reactivity Stable; reacts with strong oxidizersKeep away from nitric acid or peroxides in waste storage.

Operational Handling & Containment Strategy

To ensure a self-validating safety system, the containment process must prevent environmental release and worker exposure before the waste leaves the bench.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling the solid powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged handling, double-gloving is recommended.

  • Ocular: Chemical safety goggles. Face shields are required if handling large liquid volumes of the compound in solution.

B. Primary Containment (The "Cradle-to-Grave" Vessel)
  • Solid Waste: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Mother Liquors):

    • Solvent Compatibility: If dissolved in DCM or Chloroform, it remains in the Halogenated Solvent stream.

    • Aqueous Streams: If the compound is in an aqueous buffer, it must be collected as Aqueous Toxic Waste , not poured down the drain.

Step-by-Step Disposal Protocol

This workflow is designed to meet EPA RCRA standards for halogenated organics and ensure compliance with global laboratory safety norms.

Step 1: Waste Segregation (The Critical Control Point)[4]
  • Action: Isolate this compound waste from non-halogenated organics (e.g., acetone, ethanol).

  • Reasoning: Commercial incinerators burn non-halogenated waste at lower costs/standards. Introducing fluorine into this stream can damage the incinerator's refractory lining via HF formation and violate emissions permits.

Step 2: Chemical Deactivation (If applicable)
  • Note: There is no standard "bench-top" deactivation for the fluorinated quinoline core due to its stability.[1] Destruction requires high-temperature incineration.[1]

  • Action: Do not attempt to oxidize or neutralize the ring structure in the lab. Package as is.

Step 3: Packaging and Labeling
  • Container: Use a screw-top HDPE container.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

    • Coding: If your facility uses color codes, apply the Red (Flammable/Organic) or Yellow (Halogenated) tape/tag depending on the solvent matrix.

Step 4: Satellite Accumulation
  • Store the container in a secondary containment tray (polypropylene) inside the fume hood or a vented safety cabinet.

  • Keep the cap tightly closed when not actively adding waste to prevent volatile emissions (if in solution).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound and its mixtures.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Solvent Matrix? StateCheck->LiquidType Liquid BinSolid DISPOSAL BIN C: Solid Hazardous Waste (Double Bagged/Jarred) StateCheck->BinSolid Solid/Powder HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) LiquidType->HalogenatedSolvent Halogenated NonHalogenatedSolvent Non-Halogenated Solvent (Acetone, MeOH) LiquidType->NonHalogenatedSolvent Non-Halogenated Aqueous Aqueous Solution LiquidType->Aqueous Water-based BinHalo DISPOSAL BIN A: Halogenated Organic Waste (High Temp Incineration) HalogenatedSolvent->BinHalo NonHalogenatedSolvent->BinHalo *MUST Segregate as Halogenated due to solute content* BinAqTox DISPOSAL BIN B: Aqueous Toxic Waste (No Drain Disposal) Aqueous->BinAqTox Warning *Even if the solvent is Ethanol, the presence of F-Quinoline requires Halogenated treatment.

Figure 1: Decision matrix for segregating fluorinated quinoline waste streams. Note the critical override for non-halogenated solvents containing the solute.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is necessary to prevent tracking the fluorinated compound out of the laboratory.

Spill Cleanup Protocol
  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area for 15 minutes to allow dust to settle/vent.

  • PPE Upgrade: Wear N95 respirator, goggles, and double nitrile gloves.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use combustible materials like sawdust.

  • Disposal of Debris: Place all cleanup materials into the Solid Hazardous Waste container. Label as "Contaminated Debris: Fluorinated Quinoline."

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: General Quinoline Derivatives and Disposal Guidelines. Merck KGaA.[4] Link

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes: Halogenated Organic Wastes (F-List and K-List specifics). EPA.gov. Link

  • Temple University Environmental Health and Safety. (2021). Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Link

  • PubChem. (2025).[5] Compound Summary: Ipflufenoquin (Derivative of this compound).[1][6] National Library of Medicine. Link

  • University of Illinois Division of Research Safety. (2023). Standard Operating Procedure: Halogenated Organic Liquids. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.